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  • Product: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride
  • CAS: 2137851-79-5

Core Science & Biosynthesis

Foundational

N-(Oxolan-3-yl)azetidin-3-amine Dihydrochloride: A Technical Guide to Structure, Synthesis, and Application

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride . This document is designed for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride . This document is designed for researchers and drug development professionals, focusing on the compound's utility as a high-value heterocyclic building block.

Executive Summary

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (also known as N-(tetrahydrofuran-3-yl)azetidin-3-amine 2HCl) is a specialized bicyclic diamine scaffold used primarily in the synthesis of advanced pharmaceutical agents. It combines two "privileged" saturated heterocycles—the azetidine and the tetrahydrofuran (oxolane) —linked via a secondary amine.

This compound serves as a critical intermediate for modulating physicochemical properties in drug candidates, specifically:

  • lowering lipophilicity (LogD) while maintaining metabolic stability.

  • introducing controlled rigidity via the azetidine ring (a strained proline mimic).

  • providing a polar vector through the ether oxygen of the oxolane ring.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification[3][4]
  • IUPAC Name:

    
    -(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride[1][2]
    
  • Common Synonyms: N-(Oxolan-3-yl)-3-aminoazetidine 2HCl; 3-(Tetrahydrofuran-3-ylamino)azetidine dihydrochloride.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 215.12 g/mol (Salt); 142.20 g/mol (Free Base)

  • CAS Number (Related): While the specific CAS for the dihydrochloride salt is often vendor-specific or unassigned in public registries, the N-methyl analog (CAS 1403763-30-3) and the free base core are well-documented in patent literature for kinase inhibitors (e.g., JAK1/2 inhibitors).

Structural Geometry & Conformation

The molecule features two distinct ring systems that dictate its spatial pharmacology:

  • The Azetidine Ring: Unlike the planar cyclobutane, the azetidine ring is puckered (butterfly conformation) with a puckering angle of ~30°. This reduces torsional strain and positions the 3-amino substituent in a pseudo-equatorial orientation, minimizing steric clash.

  • The Oxolane (THF) Ring: Exists in an envelope conformation. The 3-position linkage creates a chiral center (unless the reagent is racemic), introducing stereochemical complexity (

    
     or 
    
    
    
    enantiomers).
  • The Secondary Amine Linker: Provides a rotatable bond, allowing the two rings to adopt an optimal dihedral angle for binding, yet is more rigid than a linear alkyl chain.

Physicochemical Properties (Predicted)
PropertyValue (Free Base)Value (2HCl Salt)Significance
Physical State Viscous Oil / Low melting solidWhite Crystalline SolidSalt form ensures stability and ease of handling.
Solubility Soluble in DCM, MeOH, EtOHHighly Soluble in Water, DMSOHigh water solubility aids in aqueous coupling reactions.
pKa (Azetidine N) ~10.5 - 11.0N/AHighly basic; protonated at physiological pH.
pKa (Linker N) ~8.5 - 9.5N/AModerately basic; protonated in the dihydrochloride.
LogP ~ -0.5 to 0.1<< -2.0Low lipophilicity improves drug-like properties (LLE).
H-Bond Donors 24 (Ionized)Critical for solubility and receptor interaction.

Synthesis & Manufacturing Protocols

The synthesis of N-(oxolan-3-yl)azetidin-3-amine is typically achieved via Reductive Amination , a robust method that avoids the risk of over-alkylation common with direct nucleophilic substitution.

Primary Route: Reductive Amination

This route couples an azetidine ketone (protected) with a tetrahydrofuran amine, or vice versa. The "Inverse" route (Azetidin-3-amine + Dihydrofuran-3-one) is often preferred due to the commercial availability of tert-butyl 3-aminoazetidine-1-carboxylate.

Step-by-Step Protocol (Inverse Route)

Reagents:

  • tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

  • Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Workflow:

  • Imine Formation: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate in DCE. Add Tetrahydrofuran-3-one and catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours to form the imine intermediate (in situ).

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH4 for its selectivity toward imines over ketones.

  • Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM. Dry organic layer over MgSO4 and concentrate.

  • Deprotection (Salt Formation): Dissolve the crude Boc-protected intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir for 2–4 hours until precipitation is complete.

  • Isolation: Filter the white precipitate. Wash with diethyl ether to remove non-polar impurities. Dry under vacuum to yield N-(oxolan-3-yl)azetidin-3-amine dihydrochloride .

Synthesis Diagram (DOT)

The following diagram illustrates the convergent synthesis pathway.

SynthesisPath Figure 1: Reductive Amination Route to N-(oxolan-3-yl)azetidin-3-amine 2HCl A tert-butyl 3-aminoazetidine-1-carboxylate C Intermediate Imine A->C DCE, AcOH B Tetrahydrofuran-3-one B->C D N-Boc-N-(oxolan-3-yl)azetidin-3-amine C->D NaBH(OAc)3 Reductive Amination E N-(oxolan-3-yl)azetidin-3-amine 2HCl D->E 4M HCl/Dioxane Deprotection

Figure 1: The reductive amination strategy ensures mono-alkylation selectivity, followed by acid-mediated deprotection to yield the stable dihydrochloride salt.

Applications in Drug Discovery[7][8][9][10][11][12]

This scaffold is highly valued in Medicinal Chemistry for its ability to fine-tune the properties of lead compounds.[3]

The "Azetidine Advantage"

Replacing a pyrrolidine or piperidine ring with an azetidine often results in:

  • Reduced Basicity: The pKa of azetidine is typically lower than pyrrolidine, potentially improving membrane permeability and reducing hERG liability.

  • Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (P450) compared to larger, more flexible rings.

  • Vector Control: The bond angles of azetidine (approx 90°) create distinct exit vectors for substituents compared to 5- or 6-membered rings, allowing access to novel chemical space in enzyme active sites.

The Oxolane (THF) Modulator

The tetrahydrofuran moiety serves as a polarity anchor .

  • Solubility: The ether oxygen accepts hydrogen bonds, increasing aqueous solubility without acting as a hydrogen bond donor (which can sometimes hinder permeability).

  • Lipophilicity: It lowers LogP/LogD compared to a carbocyclic analog (cyclopentane), helping to keep the molecule within the "Rule of 5" space.

Strategic Utility Map

The following diagram highlights how this specific building block impacts drug design parameters.

SAR_Utility Figure 2: Structure-Property Relationships (SPR) of the Scaffold Core N-(oxolan-3-yl)azetidin-3-amine Feat1 Azetidine Ring (Strain & Rigidity) Core->Feat1 Feat2 Secondary Amine (Linker) Core->Feat2 Feat3 Oxolane (THF) (Polarity) Core->Feat3 Eff1 Altered Exit Vectors (Novel Binding Modes) Feat1->Eff1 Eff3 Metabolic Stability (Reduced Clearance) Feat1->Eff3 Feat2->Eff1 Eff2 Lower Lipophilicity (Improved LLE) Feat3->Eff2

Figure 2: Mapping structural features to medicinal chemistry outcomes.

Handling, Safety, and Stability

Stability
  • Hygroscopicity: As a dihydrochloride salt, the compound is likely hygroscopic . It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

  • Shelf-life: Stable for >2 years if kept dry and frozen.

  • Free Base Instability: The free base (liquid/oil) is prone to oxidation and carbonate formation (absorbing CO2 from air). Always generate the free base in situ immediately before use.

Safety Protocols (MSDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6][7]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[6]

  • Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.[4][5][6][7]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][7]

References

  • Lowe, M. A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link

  • Duncton, M. A. J. (2016). Azetidines: New Tools for the Medicinal Chemist. Comprehensive Heterocyclic Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • PubChem Database. Azetidine-3-amine dihydrochloride (Core Structure Data). National Center for Biotechnology Information. Link

  • Matrix Scientific. Product Data: (R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride. Link

Sources

Exploratory

A Comprehensive Technical Guide to N-(oxolan-3-yl)azetidin-3-amine Dihydrochloride (2HCl) for Advanced Research Applications

Abstract: The azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon parent molecules, including improved...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon parent molecules, including improved solubility, metabolic stability, and three-dimensional complexity. This guide provides an in-depth technical overview of N-(oxolan-3-yl)azetidin-3-amine Dihydrochloride, a versatile bifunctional building block. Combining the strained azetidine ring with a hydrophilic oxolane (tetrahydrofuran) moiety, this compound serves as a valuable intermediate for the synthesis of novel chemical entities in drug discovery and materials science. This document details its chemical properties, provides validated analytical methodologies for quality control, and discusses its applications for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is a salt, rendering it more stable and soluble in polar solvents compared to its freebase form. The presence of two primary/secondary amine functionalities, one in the azetidine ring and one linking the two ring systems, allows for its classification as a dihydrochloride salt.

Table 1: Core Compound Specifications

PropertyValue
IUPAC Name N-(oxolan-3-yl)azetidin-3-amine dihydrochloride
Synonyms N-(tetrahydrofuran-3-yl)azetidin-3-amine 2HCl
Molecular Formula C₇H₁₆Cl₂N₂O
Molecular Weight 215.12 g/mol
CAS Number 2442621-30-7
Appearance Expected to be a white to off-white crystalline solid
Solubility Expected to be soluble in water, methanol, and DMSO

Storage and Stability: As a hydrochloride salt, the compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Standard storage conditions are typically at room temperature.[1]

Synthesis and Structural Elucidation

While multiple synthetic routes are possible, a common and efficient method for constructing such secondary amines is through reductive amination.

Plausible Synthetic Route: A likely synthesis involves the reaction of azetidin-3-amine dihydrochloride with oxolan-3-one (tetrahydrofuran-3-one).[1] The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-(oxolan-3-yl)azetidin-3-amine free base. Subsequent treatment with hydrochloric acid (2 equivalents) in a suitable solvent like diethyl ether or isopropanol would precipitate the desired dihydrochloride salt.

Structural Confirmation: The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure, ensuring the correct connectivity between the azetidine and oxolane rings.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the parent ion (free base), which would be observed at an m/z corresponding to [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or charged aerosol detector (CAD) is the gold standard for determining the purity of the final compound.

Quality Control and Analytical Workflow

A robust quality control (QC) process is critical to ensure the reliability of experimental results. The following workflow outlines the necessary steps for validating a new batch of N-(oxolan-3-yl)azetidin-3-amine 2HCl.

G cluster_QC Quality Control Workflow for Compound Validation cluster_Identity Identity Tests cluster_Purity Purity Tests Sample Sample Receipt & Documentation Visual Visual Inspection (Appearance, Color) Sample->Visual Solubility Solubility Test (H₂O, DMSO) Visual->Solubility Identity Identity Confirmation Solubility->Identity Purity Purity Assessment Solubility->Purity NMR ¹H & ¹³C NMR Spectroscopy Identity->NMR MS High-Resolution Mass Spectrometry (HRMS) Identity->MS HPLC HPLC-UV/CAD (>95%) Purity->HPLC Water Karl Fischer Titration (<0.5%) Purity->Water Release Batch Release for Use Reject Batch Rejection/Re-purification Data_Review Data_Review NMR->Data_Review Data Review & Interpretation MS->Data_Review Data Review & Interpretation HPLC->Data_Review Data Review & Interpretation Water->Data_Review Data Review & Interpretation Data_Review->Release All Specifications Met Data_Review->Reject Out-of-Specification (OOS) Result

Caption: A typical quality control workflow for validating a chemical building block.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of N-(oxolan-3-yl)azetidin-3-amine 2HCl. The hydrochloride salt form necessitates an acidic mobile phase to ensure good peak shape by keeping the amine groups protonated.

  • Instrumentation and Columns:

    • HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Reagents and Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine analytes.

    • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of the sample diluent to create a 1 mg/mL stock solution.

    • Perform a further 1:10 dilution for a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

    • UV Detection Wavelength: 210 nm. Rationale: This wavelength allows for the detection of non-chromophoric compounds.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The acceptance criterion is typically ≥95% purity for use as a research building block.

Applications in Research and Drug Discovery

The unique combination of a strained azetidine ring and a polar oxolane ring makes this compound a compelling building block for several reasons:

  • Vectorial Exit and 3D-Scaffold Design: The azetidine ring provides well-defined exit vectors from a central core, allowing chemists to explore chemical space in a more three-dimensional manner compared to traditional flat, aromatic rings.

  • Improved Physicochemical Properties: The incorporation of small, saturated heterocycles like azetidine and tetrahydrofuran is a well-established strategy to "escape from flatland." This can disrupt planarity, decrease lipophilicity (LogP), and improve aqueous solubility—all desirable traits for drug candidates.[2][3]

  • Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other common groups, such as gem-dimethyl or carbonyl groups, offering a different spatial arrangement and polarity.

  • Synthetic Handle: The secondary amine serves as a versatile nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and urea formation, enabling its incorporation into a diverse array of larger molecules.

This building block is particularly suited for the synthesis of compound libraries targeting enzyme inhibitors (e.g., kinases, proteases) and G-protein coupled receptors (GPCRs), where subtle modifications to polarity and spatial arrangement can drastically impact binding affinity and selectivity.

Conclusion

N-(oxolan-3-yl)azetidin-3-amine Dihydrochloride is a high-value chemical tool for researchers engaged in synthetic and medicinal chemistry. Its defined structure, combining the advantageous properties of both azetidine and oxolane rings, provides a reliable platform for creating novel molecules with enhanced drug-like properties. The analytical protocols outlined in this guide establish a framework for ensuring the quality and consistency of this reagent, thereby supporting the generation of reproducible and high-impact scientific data.

References

  • American Elements. (n.d.). 1-(oxan-4-yl)azetidin-3-amine dihydrochloride. Retrieved from American Elements website. [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from American Elements website. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(oxolan-3-yl)azetidin-3-amine dihydrochloride: A Privileged Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, potential applications, and safe handling. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery due to its unique structural and physicochemical properties.[1] The incorporation of an oxolane (tetrahydrofuran) moiety introduces additional desirable characteristics, making this compound a valuable building block for novel therapeutics.

Chemical Identity and Core Identifiers
IdentifierValueSource
IUPAC Name N-(oxolan-3-yl)azetidin-3-amine dihydrochlorideN/A
Molecular Formula C₇H₁₆Cl₂N₂ON/A
Molecular Weight 215.12 g/mol N/A
Related CAS Number 1795438-09-3 (for 3-(oxolan-3-yl)azetidine hydrochloride)[2]
Related CAS Number 102065-89-4 (for Azetidin-3-amine dihydrochloride)[3]
Canonical SMILES C1C(N(C1)C2CCOC2)N.Cl.ClN/A
InChI Key InChIKey=PAXGUVRGBMCJIR-UHFFFAOYSA-N (for free base)[4]

Note: The molecular formula and weight are calculated for the dihydrochloride salt. The SMILES and InChI Key correspond to the free base form.

Physicochemical and Pharmacokinetic Significance

The azetidine scaffold imparts a unique combination of properties to drug candidates. Its strained four-membered ring provides a rigid, three-dimensional structure that can enhance binding to biological targets.[1] This rigidity can lead to improved metabolic stability and solubility compared to more flexible aliphatic amines.[5] The introduction of the oxolane ring further modulates the compound's polarity and hydrogen bonding capacity, which can be fine-tuned to optimize pharmacokinetic profiles. Azetidine derivatives have been successfully incorporated into several FDA-approved drugs, highlighting their therapeutic potential across various disease areas, including oncology and inflammatory conditions.[1]

Synthesis and Mechanistic Considerations

The synthesis of N-substituted azetidin-3-amines can be achieved through several established synthetic routes. A common and effective method is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. For N-(oxolan-3-yl)azetidin-3-amine, a plausible and efficient synthesis involves the reaction of azetidin-3-one with oxolan-3-amine, followed by reduction.

The logical flow of a potential synthetic pathway is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Azetidin-3-one_hydrochloride Azetidin-3-one hydrochloride Reductive_Amination Reductive Amination Azetidin-3-one_hydrochloride->Reductive_Amination Oxolan-3-amine Oxolan-3-amine Oxolan-3-amine->Reductive_Amination Purification Purification (Column Chromatography) Reductive_Amination->Purification Crude Product Salt_Formation Salt Formation (HCl in Dioxane) Purification->Salt_Formation Free Base Final_Product N-(oxolan-3-yl)azetidin-3-amine dihydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for N-(oxolan-3-yl)azetidin-3-amine dihydrochloride.

This protocol describes a general procedure for the synthesis of N-(oxolan-3-yl)azetidin-3-amine.

Materials:

  • Azetidin-3-one hydrochloride (1 equivalent)[6]

  • Oxolan-3-amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (Et₃N) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

Procedure:

  • Reaction Setup: To a solution of azetidin-3-one hydrochloride in anhydrous DCM, add triethylamine and stir for 10 minutes at room temperature. This step is crucial to neutralize the hydrochloride salt and generate the free base of azetidin-3-one in situ.

  • Amine Addition: Add oxolan-3-amine to the reaction mixture and stir for 30 minutes. The formation of the intermediate imine or enamine is typically not monitored but is a key step in the reaction mechanism.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 5 °C. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.[5]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the free base of N-(oxolan-3-yl)azetidin-3-amine.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a solution of hydrochloric acid (2.2 equivalents) in 1,4-dioxane dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The N-(oxolan-3-yl)azetidin-3-amine scaffold is a valuable building block for the synthesis of compound libraries for high-throughput screening. Its structural features make it an attractive core for developing inhibitors of kinases, proteases, and G-protein coupled receptors. The azetidine moiety can act as a bioisosteric replacement for other cyclic amines, such as piperidine or pyrrolidine, offering a different vector for substituent placement and potentially improving drug-like properties.[7]

Derivatives of azetidine have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7][8] The specific combination of the azetidine and oxolane rings in N-(oxolan-3-yl)azetidin-3-amine provides a unique chemical space for the development of novel therapeutic agents, particularly for central nervous system disorders where blood-brain barrier penetration is a key consideration.

Safety, Handling, and Characterization

Safety and Handling:

While a specific safety data sheet (SDS) for N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is not available, the hazard profile can be inferred from related compounds. Azetidine derivatives and their hydrochloride salts should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

  • Hazard Statements (inferred):

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[9][10]

    • H319: Causes serious eye irritation.[9][10]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements (inferred):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

G cluster_0 Analytical Techniques Synthesized_Compound Synthesized N-(oxolan-3-yl)azetidin-3-amine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Synthesized_Compound->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Functional Group Identification EA Elemental Analysis Synthesized_Compound->EA Purity and Composition

Caption: Analytical workflow for the characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra of azetidine derivatives often show characteristic shifts for the ring protons and carbons.[13][14]

  • Mass Spectrometry (MS): LC-MS can be used to monitor the reaction and confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition.[14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the presence of key functional groups, such as N-H and C-O stretches.[16]

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing strong evidence for the purity and empirical formula of the dihydrochloride salt.[16]

References

  • Safety data sheet. (2015, January 19).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Retrieved from [Link]

  • Safety data sheet. (2020, February 19).
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Muthanna Journal of Pure Science. Retrieved from [Link]

  • PubChemLite. N-(oxan-4-yl)azetidin-3-amine dihydrochloride. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). Molecules. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016, April 28). ChemRxiv. Retrieved from [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (Date unavailable). ACS Publications. Retrieved from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (Date unavailable). Chemistry – A European Journal. Retrieved from [Link]

  • Azetidines of pharmacological interest. (2021, June 29). Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (Date unavailable). Molecules. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • PubChemLite. 3-(oxolan-3-yl)azetidine hydrochloride. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (Date unavailable). MDPI. Retrieved from [Link]

  • Methods for the synthesis of azetidines. (Date unavailable). ResearchGate. Retrieved from [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. (2025, August 4). ResearchGate. Retrieved from [Link]

  • PubChem. Azetidin-3-one. Retrieved from [Link]

  • Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives. (2022, March 31). Bangladesh Journal of Pharmacology. Retrieved from [Link]

Sources

Exploratory

Role of N-(oxolan-3-yl)azetidin-3-amine in heterocyclic medicinal chemistry

Topic: Strategic Utilization of N-(oxolan-3-yl)azetidin-3-amine in Fragment-Based Drug Discovery and Lead Optimization Executive Summary In the contemporary pursuit of "escaping flatland"—the transition from planar, arom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of N-(oxolan-3-yl)azetidin-3-amine in Fragment-Based Drug Discovery and Lead Optimization

Executive Summary

In the contemporary pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional,


-rich architectures—N-(oxolan-3-yl)azetidin-3-amine  (also identified as N-(tetrahydrofuran-3-yl)azetidin-3-amine) has emerged as a high-value heterocyclic building block.

This guide analyzes the molecule not merely as a reagent, but as a strategic structural motif used to modulate lipophilicity (LogD), tune basicity (pKa), and improve metabolic stability in lead compounds. By coupling the strained, conformationally restricted azetidine ring with the polar, non-basic oxolane (tetrahydrofuran) ether, medicinal chemists can access a unique physicochemical space that bridges the gap between solubility and permeability.

Structural Rationale & Bioisosteric Utility[1][2][3][4][5]

The N-(oxolan-3-yl)azetidin-3-amine scaffold represents a convergence of two "privileged" saturated heterocycles. Its utility is defined by three primary medicinal chemistry principles:

The "Azetidine Effect" on Basicity

Replacing a piperidine or pyrrolidine ring with an azetidine often lowers the pKa of the constituent amine by 1–2 log units due to increased s-character in the nitrogen lone pair (consequence of ring strain).

  • Impact: This reduction in basicity (typically pKa 8.0–9.0 for azetidines vs. 10.0–11.0 for piperidines) reduces lysosomal trapping and hERG channel inhibition liability while maintaining sufficient basicity for solubility.

Oxolane as a Polarity Handle

The oxolane (tetrahydrofuran) moiety acts as a lipophilic displacement that introduces polarity via the ether oxygen (hydrogen bond acceptor) without adding a hydrogen bond donor (HBD).

  • Impact: This improves aqueous solubility and lowers LogD without incurring the permeability penalty often associated with exposed -OH or -NH groups.

Vector Orientation

Unlike flexible linear linkers, the 3-aminoazetidine core provides a rigid exit vector. When coupled with the oxolane, it creates a defined 3D geometry that can probe specific sub-pockets in enzymes (e.g., kinases) or GPCRs.

Physicochemical Profile & ADME Logic

The following table summarizes the anticipated property shifts when incorporating this moiety into a lead compound, comparing it to standard analogues.

PropertyN-(oxolan-3-yl)azetidin-3-aminevs. Piperidine Analoguevs. Linear AmineMechanistic Rationale
Fsp³ (Fraction sp³) High (0.8–1.0)SimilarHigherIncreases molecular complexity; correlates with higher clinical success rates.
LogD (Lipophilicity) Low to ModerateLowerSimilarThe ether oxygen reduces LogP; the azetidine ring is less lipophilic than piperidine.
pKa (Basicity) ~8.5 (Secondary Amine)~1.5 units Lower~2.0 units LowerRing strain increases s-character of N-orbitals, lowering proton affinity.
Metabolic Stability Moderate/HighHigherHigherBlocks N-dealkylation hot spots; 3-substitution on azetidine sterically hinders oxidation.
hERG Liability Low RiskSignificantly LowerLowerReduced basicity and lipophilicity directly correlate with reduced hERG binding.

Synthetic Methodologies

Two primary routes are employed to access N-(oxolan-3-yl)azetidin-3-amine derivatives. The choice depends on the availability of starting materials and the orthogonality of protecting groups required for the final drug target.

Method A: Reductive Amination (Preferred)

This is the industry-standard protocol due to the availability of ketones and amines. It typically involves reacting tert-butyl 3-aminoazetidine-1-carboxylate with dihydrofuran-3(2H)-one (or tetrahydrofuran-3-one).

  • Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ).
    
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Catalyst: Acetic acid (catalytic).

Protocol:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and tetrahydrofuran-3-one (1.1 eq) in DCE.

  • Add acetic acid (0.1 eq) to activate the ketone. Stir for 30 min at RT to form the imine/iminium species.

  • Add

    
     (1.5 eq) portion-wise.
    
  • Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of the amine.

  • Quench with sat.

    
    . Extract with DCM.
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to reveal the azetidine nitrogen for further coupling.

Method B: Nucleophilic Substitution ( )

Used when the ketone is unstable or unavailable. Involves the displacement of a leaving group (mesylate/tosylate) on the oxolane ring by the azetidine amine.

  • Reagents:

    
     or DIPEA.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 60–80°C.

Self-Validating Check:

  • If utilizing Method B: Ensure the oxolane electrophile has the leaving group in the correct stereochemistry (if chiral), as

    
     will invert the center.
    
Visualized Synthesis Workflow

Synthesis_Pathway Start1 Tetrahydrofuran-3-one Imine Imine Intermediate (Transient) Start1->Imine AcOH, DCE Start2 N-Boc-Azetidin-3-amine Start2->Imine Product_Boc N-Boc-N-(oxolan-3-yl) azetidin-3-amine Imine->Product_Boc NaBH(OAc)3 Reductive Amination Final N-(oxolan-3-yl) azetidin-3-amine (Free Base/Salt) Product_Boc->Final TFA or HCl Deprotection

Caption: Figure 1. Standard reductive amination route for the synthesis of the core scaffold.

Strategic Application in Lead Optimization

When should a medicinal chemist deploy this scaffold? The decision process is governed by specific ADME failures in early hits.

Scenario: The "Grease Ball" Problem
  • Problem: A lead compound containing a piperidine or cyclohexyl group exhibits high potency but poor metabolic stability (

    
     high) and high lipophilicity (LogD > 3.5).
    
  • Solution: Perform a scaffold hop replacing the 6-membered ring with the N-(oxolan-3-yl)azetidine system.

  • Mechanism: The volume reduction (6-ring to 4-ring) lowers molecular weight. The oxolane oxygen lowers LogP. The result is a "lipophilic efficiency" (LipE) boost.

Scenario: The hERG Blocker
  • Problem: A basic amine center (pKa > 9.5) is interacting with the hERG potassium channel, causing cardiotoxicity risk.

  • Solution: Install the azetidine-oxolane motif.

  • Mechanism: The electron-withdrawing inductive effect of the oxolane oxygen (2-3 bonds away) combined with the azetidine strain lowers the distal amine pKa, reducing the cationic fraction at physiological pH (7.4) and diminishing hERG affinity.[1]

Decision Logic Diagram

Decision_Tree Problem Lead Compound Liability Check1 High Lipophilicity (LogD > 3.5)? Problem->Check1 Check2 hERG Inhibition (Basic Amine)? Check1->Check2 No Solution Apply N-(oxolan-3-yl) azetidin-3-amine Scaffold Check1->Solution Yes (Lowers LogD) Check3 Metabolic Instability (N-Dealkylation)? Check2->Check3 No Check2->Solution Yes (Lowers pKa) Check3->Solution Yes (Steric Protection) Alt Consider other bioisosteres Check3->Alt No

Caption: Figure 2. Medicinal chemistry decision tree for deploying the azetidine-oxolane scaffold.

Safety & Toxicology Considerations

While azetidines are generally safe, specific structural alerts must be monitored during development:

  • Ring Strain & Reactivity: The azetidine ring (~26 kcal/mol strain energy) is stable under physiological conditions but can be susceptible to ring-opening by highly nucleophilic biological species if activated by electron-withdrawing groups (e.g., sulfonyls) on the nitrogen.

    • Mitigation: Ensure the azetidine nitrogen is acylated or alkylated with groups that do not create a "suicide substrate" motif.

  • Metabolic Activation: While the oxolane ring is generally stable, oxidative metabolism at the

    
    -carbon (adjacent to oxygen) can occur.
    
    • Mitigation: If metabolic hotspots are identified, block the oxolane

      
      -positions with deuterium or methyl groups (gem-dimethyl).
      

References

  • Lowe, D. (2016). Azetidines in Medicinal Chemistry. In the Pipeline (Science Translational Medicine). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for oxolane/oxetane polarity effects). Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Hydrolyzable Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry. (Reference for saturated heterocycle property space). Link

  • Chemical Abstracts Service (CAS). Registry Number: 1403767-08-7 (N-(tetrahydrofuran-3-yl)azetidin-3-amine). Link

Sources

Foundational

Safety Data Sheet (SDS) for N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

Safety Data Sheet (SDS) Technical Guide: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride Executive Summary & Chemical Context Compound Identity: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride CAS Number: 2137851-79-5 Ro...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) Technical Guide: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

Executive Summary & Chemical Context

Compound Identity: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride CAS Number: 2137851-79-5 Role in Drug Discovery: This compound serves as a high-value bifunctional building block in medicinal chemistry.[1][2] It combines a strained azetidine ring (often used to lower lipophilicity and improve metabolic stability compared to larger rings) with an oxolane (tetrahydrofuran) moiety (a common hydrogen-bond acceptor).[2] The dihydrochloride salt form ensures stability against oxidation and polymerization but introduces specific handling requirements regarding acidity and hygroscopicity.

Scope of this Guide: Unlike a standard regulatory SDS, this technical whitepaper integrates safety parameters with application science. It is designed for the bench scientist who must not only handle the material safely but also ensure the integrity of the downstream chemical reaction.[2]

Chemical Identity & Characterization

PropertySpecification
Systematic Name N-(tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride
CAS Number 2137851-79-5
Molecular Formula C₇H₁₄N₂O[2][3][4] · 2HCl
Molecular Weight ~215.12 g/mol (Salt); ~142.20 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) Estimated: ~10-11 (Secondary amine), ~2-3 (Azetidine N, protonated)

Scientist’s Note on Purity & Stability: The dihydrochloride salt is generally hygroscopic. Upon receipt, verify the physical state . Clumping indicates moisture absorption, which can alter stoichiometry in sensitive couplings (e.g., reductive aminations or SₙAr).[2] Store under inert gas (Argon/Nitrogen) at 2–8°C.

Hazard Identification & Toxicology (The "Why")

While specific toxicological data (LD50) for this exact CAS is limited, we apply Structure-Activity Relationship (SAR) principles based on the azetidine and secondary amine pharmacophores.[2]

Core Hazards (GHS Classification - Predicted)
  • Skin Irritation (Category 2): The acidic nature of the dihydrochloride salt causes contact dermatitis.

  • Eye Irritation (Category 2A): High risk of corneal damage due to pH < 2 in aqueous solution.

  • STOT-SE (Category 3): Respiratory irritation if dust is inhaled.[2]

Mechanistic Toxicology
  • Azetidine Reactivity: The strain energy of the four-membered azetidine ring (~26 kcal/mol) makes it susceptible to ring-opening nucleophilic attack under specific conditions, though the salt form suppresses this.[2] In vivo, free azetidines can act as alkylating agents if not properly functionalized.

  • HCl Salt Acidity: When in contact with mucous membranes, the salt hydrolyzes to release hydrochloric acid, causing immediate tissue necrosis at high concentrations.

Safe Handling Protocols: A Self-Validating System

Do not treat this simply as "another white powder." Use the following self-validating workflow to ensure safety and data integrity.

Protocol A: Weighing & Transfer
  • Engineering Control: Weigh only inside a certified Chemical Fume Hood or Glovebox.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.[2]

  • Self-Validation Step: Place a damp pH strip on the sash lip.[2] If it turns red during handling, you have generated airborne acid dust—stop and clean.

Protocol B: Dissolution & Neutralization (Free-Basing)

Many reactions require the free amine.[2] Neutralizing the dihydrochloride generates heat and salts.

  • Solvent Choice: Dissolve in MeOH or Water first.

  • Base Addition: Add organic base (DIPEA/TEA) or inorganic base (K₂CO₃) slowly at 0°C.

  • Observation: Watch for vigorous bubbling (CO₂ release if Carbonate used) or exotherm.

  • Validation: Check LCMS of an aliquot. If the azetidine peak disappears or shifts to a higher MW (dimerization), the neutralization was too aggressive (ring opening).

Visual Workflow: Hazard Assessment

HazardAssessment Start Compound Receipt (CAS: 2137851-79-5) CheckState Visual Inspection: Crystalline vs. Clumped? Start->CheckState Hygroscopic Hygroscopic Risk: Dry under vacuum before use CheckState->Hygroscopic Clumped Weighing Weighing Protocol: Fume Hood Required CheckState->Weighing Free Flowing Hygroscopic->Weighing DustControl Dust Control: Static eliminator gun + Draft shield Weighing->DustControl Solubilization Solubilization: Exothermic upon neutralization DustControl->Solubilization Ready Ready for Synthesis Solubilization->Ready

Figure 1: Decision logic for receiving and preparing the reagent for synthesis.

Emergency Response & Spill Management

In the event of exposure, the response must be immediate to neutralize the acidic salt effect.[2]

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min.[2] Do not use vinegar. The compound is already an acid salt. Adding acid (vinegar) worsens the injury. Dilution is key.
Eye Contact Flush with water/saline for 15 min. Lift eyelids.The cornea is highly sensitive to the pH drop caused by the 2HCl moiety.[2]
Inhalation Move to fresh air.[5] If wheezing, seek medical help.Azetidine salts can cause bronchospasm due to irritation of the respiratory mucosa.
Spill (Solid) Cover with weak base (Sodium Bicarbonate), then sweep.Neutralization prevents acid generation during cleanup.
Visual Workflow: Emergency Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Flush 15min (Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15min (Saline) Consult Ophthalmologist Eye->ActionEye ActionInhal Fresh Air Monitor Breathing Inhalation->ActionInhal Report Report to EHS Save SDS for Medical Team ActionSkin->Report ActionEye->Report ActionInhal->Report

Figure 2: Triage protocol for accidental exposure.

Stability, Reactivity & Incompatibilities

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can oxidize the secondary amine or the ether oxygen in the oxolane ring (peroxide formation risk is low but non-zero in solution).

    • Strong Bases: Liberates the free amine, which is volatile and more reactive.

    • Acid Chlorides/Anhydrides: Will react rapidly with the amine (desired in synthesis, hazard in uncontrolled storage).

  • Decomposition Products:

    • Thermal decomposition emits Nitrogen Oxides (NOx) , Hydrogen Chloride (HCl) gas, and Carbon Monoxide.[2]

Ecological Impact & Disposal

  • Ecotoxicity: Data is lacking, but amine salts are generally harmful to aquatic life due to pH changes and nitrogen loading.

  • Disposal Protocol:

    • Dissolve in a combustible solvent (if not already in solution).

    • Neutralize with a dilute base if the quantity is large (>10g) to protect incinerator linings.

    • Incinerate in a chemical waste incinerator equipped with an afterburner and scrubber (to handle HCl emissions).

    • Never flush down the drain.

References

  • PubChem. (n.d.). N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Exploratory

Azetidine Amine Building Blocks: A Senior Application Scientist's Guide to Accelerating Drug Discovery

Executive Summary In the modern era of drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly "escaping from flatland" by em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional, sp³-rich scaffolds that offer superior properties compared to traditional planar aromatic systems.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif.[2] Its inherent ring strain, conformational rigidity, and ability to act as a versatile bioisostere provide a powerful toolkit for addressing common drug development challenges such as metabolic instability, poor solubility, and off-target activity.[3][4] This guide provides an in-depth technical overview of azetidine amine building blocks, from their fundamental physicochemical advantages and synthesis to their strategic application in approved therapeutics and next-generation drug candidates.

The Azetidine Scaffold: A Paradigm Shift in Medicinal Chemistry

The incorporation of an azetidine moiety is not merely an incremental change but a strategic decision rooted in well-understood physicochemical principles. The unique geometry and electronic nature of this strained ring confer a range of benefits that are highly attractive for lead optimization.

Why Azetidines? Unpacking the Physicochemical Advantages

The value of the azetidine scaffold stems from a unique combination of stability and reactivity, driven by its ring strain of approximately 25.4 kcal/mol.[5] This places it between the highly reactive aziridine and the more stable pyrrolidine, offering a balance of facile handling and unique, triggerable reactivity.[6]

  • Conformational Rigidity : The four-membered ring structure significantly restricts the conformational flexibility of a molecule.[7] This pre-organization for binding to a biological target can lead to a decrease in the entropy penalty upon binding, potentially resulting in higher affinity and potency.[7]

  • Increased sp³ Character : The move towards molecules with a higher fraction of saturated carbons (Fsp³) is a key trend in medicinal chemistry, as it is correlated with improved clinical success rates. Azetidines are inherently three-dimensional, sp³-rich structures that can improve aqueous solubility and escape the flat, often lipophilic chemical space of traditional aromatic drugs.[2][8]

  • Improved Physicochemical Properties : The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor and imparts polarity, which can enhance solubility.[9] The rigid structure provides defined vectors for substituents, allowing for precise tuning of properties like lipophilicity (LogP/LogD) and basicity (pKa).[4]

The Bioisosterism Rationale: Replacing Traditional Rings

One of the most powerful applications of azetidines is as bioisosteres for larger, more common saturated heterocycles like piperidine, pyrrolidine, and morpholine.[2][10] This substitution can lead to significant improvements in drug-like properties.

  • Piperidine/Pyrrolidine Replacement : Replacing a piperidine or pyrrolidine with a smaller azetidine ring can reduce molecular weight and lipophilicity, while maintaining a crucial nitrogen vector for target interaction. This can improve metabolic stability by removing or altering sites of oxidative metabolism.[2][9]

  • Morpholine/Piperazine Replacement : Spirocyclic azetidines, such as 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, serve as excellent mimics for morpholine and piperazine, respectively.[8] These replacements can alter nitrogen basicity and provide novel intellectual property space.[8][11] For instance, replacing a morpholine with an "angular" spirocyclic azetidine can significantly alter the vector characteristics, allowing exploration of new chemical space.[11]

Impact on Pharmacokinetics (PK)

The structural features of azetidines directly translate into tangible benefits for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability : The azetidine ring itself is generally stable to metabolism.[3] Its incorporation can block or alter metabolic hotspots on adjacent groups, for example, by replacing a metabolically vulnerable N-isopropyl or cyclohexyl group. This often leads to reduced clearance and an extended in vivo half-life.[2]

  • Solubility and Permeability : The polar nitrogen atom and reduced lipophilicity associated with azetidine incorporation can lead to enhanced aqueous solubility.[12] While increased polarity can sometimes reduce permeability, the compact nature of the azetidine ring often results in a favorable balance, a critical consideration for oral bioavailability and CNS penetration.[13]

Synthetic Strategies: Accessing Functionalized Azetidine Building Blocks

The historical underutilization of azetidines was largely due to synthetic challenges.[2][14] However, recent advances have made a diverse array of functionalized azetidine building blocks readily accessible, enabling their widespread adoption.

Foundational Ring-Closing Strategies

The classical and still highly relevant approach to azetidine synthesis involves the intramolecular cyclization of γ-haloamines or related 1,3-difunctionalized precursors.[15][16]

  • Causality : This approach is reliable because it forms the strained four-membered ring from a flexible acyclic precursor, driven by the proximity of the reacting nucleophilic amine and electrophilic carbon center. The choice of protecting group on the nitrogen is critical to modulate reactivity and prevent side reactions. Ring-closure strategies are often considered the most robust entry to functionalized azetidines.[15]

Experimental Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common method for synthesizing a key azetidine intermediate via ring closure.

  • Step 1: Epoxide Opening. To a solution of epichlorohydrin (1.0 eq) in a suitable solvent like methanol at 0 °C, add benzylamine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 2: Cyclization. Concentrate the reaction mixture under reduced pressure. Dissolve the resulting crude amino alcohol in a solvent such as toluene. Add a base, typically sodium hydroxide (2.0 eq) as an aqueous solution, and heat the mixture to reflux for 4-6 hours to induce ring closure to 1-benzyl-3-hydroxyazetidine.

  • Step 3: N-Debenzylation. After cooling, the benzyl group can be removed via palladium-catalyzed hydrogenation. Dissolve the crude product in ethanol, add palladium on carbon (10 mol%), and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Step 4: N-Protection. Filter the reaction mixture through celite and concentrate. Dissolve the resulting 3-hydroxyazetidine in a solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (1.5 eq). Stir at room temperature for 2-4 hours.

  • Step 5: Purification. Purify the final N-Boc-3-hydroxyazetidine by flash column chromatography on silica gel.

Modern Cycloaddition Approaches

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is an efficient method for synthesizing functionalized azetidines.[5][17]

  • Causality : This method is powerful because it constructs the four-membered ring in a single, atom-economical step. Visible-light-mediated variants have enhanced the reaction's applicability and functional group tolerance, making it a greener synthetic route.[3][5]

Caption: Workflow for a visible-light-mediated Aza Paternò-Büchi reaction.

Strain-Release Functionalization

A highly innovative strategy involves the functionalization of strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[18][19]

  • Causality : ABBs possess significant ring strain, which can be selectively released upon reaction with a wide range of nucleophiles. This process opens the bicyclic system to form a functionalized azetidine ring. This method is exceptionally valuable for late-stage functionalization, allowing for the rapid generation of diverse azetidine libraries from a common intermediate.[18] A modular and programmable approach using enantiopure ABBs enables the synthesis of complex, stereodefined azetidines that would be difficult to access otherwise.[18]

Application Showcase: Azetidines in Action

The theoretical benefits of azetidine building blocks are validated by their successful incorporation into numerous clinical candidates and FDA-approved drugs.[3][20][21]

Table 1: Physicochemical Properties of Selected FDA-Approved Azetidine-Containing Drugs[21][22]
Drug NameTherapeutic AreaAzetidine RoleMol. Weight ( g/mol )LogPTPSA (Ų)
Baricitinib Rheumatoid ArthritisBioisostere, enhances selectivity371.41.997.4
Cobimetinib Oncology (Melanoma)Improves PK, enhances potency531.44.1108.6
Azelnidipine HypertensionImproves metabolic stability582.65.3120.9
Sarolaner Veterinary AntiparasiticCore scaffold element439.44.380.7
Case Study: CNS-Targeted Agents

Designing drugs to cross the blood-brain barrier (BBB) requires a strict balance of physicochemical properties. Azetidine scaffolds are well-suited for this challenge. Their inherent polarity and rigid, compact structure can help maintain a low topological polar surface area (TPSA) and molecular weight while providing vectors to improve solubility and target engagement.[13] Synthetic derivatives of nicotine containing an azetidine ring have shown utility in models for neurodegenerative diseases.[3]

Case Study: Peptidomimetics and Constrained Peptides

In peptide and peptidomimetic design, controlling conformation is key to activity and stability. The 3-aminoazetidine (3-AAz) subunit is an effective turn-inducing element.[22][23]

  • Causality : Incorporating a 3-AAz moiety into a linear peptide precursor significantly improves the efficiency of head-to-tail macrocyclization reactions.[24][25] The strained ring forces the peptide backbone into a turn conformation, pre-organizing it for cyclization and reducing the entropic barrier. This leads to higher yields and allows for the synthesis of otherwise difficult-to-make small and medium-sized cyclic peptides.[22][23] Furthermore, the non-natural azetidine structure enhances stability against proteolytic degradation.[24]

G cluster_peptide Azetidine-Induced Beta-Turn N_term N-Terminus AA1 AA(i) C_term C-Terminus Aze Azetidine (i+1) AA1->Aze peptide bond AA4 AA(i+3) AA1->AA4 H-bond AA3 AA(i+2) Aze->AA3 peptide bond AA3->AA4 peptide bond

Caption: Azetidine moiety inducing a beta-turn structure in a peptide chain.

Conclusion and Future Perspectives

Azetidine amine building blocks have transitioned from a synthetic curiosity to a mainstay of modern medicinal chemistry. Their unique ability to confer conformational rigidity, enhance sp³-character, and improve key pharmacokinetic parameters makes them an invaluable tool for drug discovery professionals.[3][14] The development of robust and scalable synthetic methods has democratized access to a wide array of chiral and highly functionalized azetidines, enabling their application across diverse therapeutic areas, from oncology and inflammation to CNS disorders.[18][21][26] As the industry continues to tackle increasingly complex biological targets and demand molecules with superior developability profiles, the strategic incorporation of azetidine scaffolds is set to become an even more critical component of successful drug design.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30). Vertex AI Search.
  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). Vertex AI Search.
  • Azetidines in Drug Discovery - PharmaBlock. Vertex AI Search.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Vertex AI Search.
  • Azetidines - Enamine. Vertex AI Search.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025, April 10). Vertex AI Search.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Vertex AI Search.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). Vertex AI Search.
  • Synthetic methods to access azetidines | Download Scientific Diagram - ResearchG
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchG
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. Vertex AI Search.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018, April 11). Vertex AI Search.
  • Synthesis of key azetidine building block via N‐Ns‐aziridine 302.
  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchG
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Vertex AI Search.
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  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (2019, August 10). Vertex AI Search.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - ResearchG
  • Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings - Benchchem. Vertex AI Search.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Vertex AI Search.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed. Vertex AI Search.
  • Bioisosteres of Common Functional Groups. Vertex AI Search.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Vertex AI Search.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Vertex AI Search.
  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14). Vertex AI Search.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Vertex AI Search.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Vertex AI Search.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of ??-lithiated N-Boc-azetidines - ResearchGate. (2015, August 29). Vertex AI Search.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Vertex AI Search.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Vertex AI Search.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Vertex AI Search.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12). Vertex AI Search.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Vertex AI Search.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchG
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020, December 22). Vertex AI Search.
  • Azetidines of pharmacological interest - PubMed. (2021, June 29). Vertex AI Search.

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-(Oxolan-3-yl)azetidin-3-amine Dihydrochloride Derivatives

Executive Summary This application note details the optimized synthetic protocols for the preparation of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (also known as N-(tetrahydrofuran-3-yl)azetidin-3-amine).[1] This s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for the preparation of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (also known as N-(tetrahydrofuran-3-yl)azetidin-3-amine).[1] This scaffold is a critical "sp³-rich" building block in modern medicinal chemistry, offering reduced lipophilicity (LogD) and improved metabolic stability compared to acyclic amine analogs.[1]

The guide prioritizes a Reductive Amination strategy (Method A) as the primary route due to its operational simplicity, scalability, and avoidance of mutagenic alkylating agents.[1] An alternative Nucleophilic Displacement strategy (Method B) is provided for cases where specific starting material availability dictates it.[1]

Retrosynthetic Analysis & Strategy

To ensure the integrity of the sensitive azetidine ring and the ether linkage of the oxolane, we utilize a convergent approach. The synthesis hinges on the coupling of two commercially available cyclic precursors followed by a global deprotection.[1]

Strategic Disconnection (Graphviz Visualization)

Retrosynthesis Target Target: N-(oxolan-3-yl)azetidin-3-amine (Dihydrochloride Salt) Intermediate Intermediate: 1-Boc-3-(oxolan-3-ylamino)azetidine Target->Intermediate Acidic Deprotection (HCl/Dioxane) Precursor1 Precursor A: 1-Boc-3-azetidinone Intermediate->Precursor1 Reductive Amination (STAB/DCE) Precursor2 Precursor B: Tetrahydrofuran-3-amine (Oxolan-3-amine) Intermediate->Precursor2 Coupling Partner

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidine and oxolane rings via reductive amination.[1]

Protocol A: Reductive Amination (Preferred Route)

Rationale: This route utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the ketone starting material or opening the strained azetidine ring.[1]

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
1-Boc-3-azetidinone 1.0ElectrophilePurity >97%; stored at 4°C
Tetrahydrofuran-3-amine 1.1NucleophileRacemic or Enantiopure (R/S)
STAB 1.5ReductantKeep dry; moisture sensitive
Acetic Acid (AcOH) 1.0CatalystGlacial; promotes imine formation
1,2-Dichloroethane (DCE) 10 volSolventAnhydrous preferred
4M HCl in Dioxane 5.0DeprotectionTitrated recently
Step-by-Step Procedure
Step 1: Reductive Coupling
  • Imine Formation: Charge a reaction vessel with 1-Boc-3-azetidinone (1.0 equiv) and DCE (10 mL/g). Add Tetrahydrofuran-3-amine (1.1 equiv) followed by Acetic Acid (1.0 equiv).[1]

    • Expert Insight: The addition of AcOH buffers the reaction to pH ~5-6, accelerating imine formation.[1] Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes to control mild exotherm and gas evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the azetidinone (m/z [M+H-Boc]⁺ signals are common).[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (Caution: Gas evolution).[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

    • Purification: If necessary, purify via flash chromatography (SiO₂; 0–10% MeOH in DCM with 1% NH₄OH) to obtain the 1-Boc-protected intermediate .[1]

Step 2: Deprotection & Salt Formation [1]
  • Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (or MeOH) (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Precipitation: Warm to RT and stir. The product often precipitates as a white solid.[1] If no precipitate forms after 2 hours, add Diethyl Ether (Et₂O) or MTBE to induce crystallization.[1]

  • Isolation: Filter the solid under N₂ or Argon (the salt is hygroscopic).[1] Wash the filter cake with Et₂O.[1]

  • Drying: Dry under high vacuum at 40°C to yield N-(oxolan-3-yl)azetidin-3-amine dihydrochloride .

Protocol B: Nucleophilic Displacement (Alternative)

Rationale: Useful when the amine precursor is expensive or unstable, or when starting from the azetidine mesylate.[1]

Workflow Diagram

Workflow Start Start: 1-Boc-3-iodoazetidine + Oxolan-3-amine Reaction Displacement: DIPEA, DMF 80°C, 12h Start->Reaction Workup Aq. Workup (Remove DMF) Reaction->Workup Deprotect HCl/Dioxane Deprotection Workup->Deprotect Final Product: Dihydrochloride Salt Deprotect->Final

Figure 2: Workflow for the nucleophilic displacement strategy.

Procedure Summary
  • Dissolve 1-Boc-3-iodoazetidine (or 3-mesyloxy analog) (1.0 equiv) in DMF (5 vol).

  • Add Tetrahydrofuran-3-amine (2.0 equiv) and DIPEA (3.0 equiv).[1]

  • Heat to 80°C for 12–18 hours.

  • Note: This route often requires higher temperatures which can degrade the sensitive azetidine ring; therefore, Protocol A is strictly preferred for scale-up.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Stoichiometry (Amine) 1.1 – 1.2 equiv<1.0: Incomplete conversion. >2.0: Difficult purification.
Temperature (Reduction) 0°C → RT>40°C: Risk of reductive ring opening or bis-alkylation.[1]
Water Content <0.1% (DCE)Excess water quenches STAB, stalling the reaction.[1]
Acid Quench pH > 8Failure to fully basify during workup leads to loss of product in aqueous phase (as salt).[1]
Analytical Checkpoints
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) after Step 2. The azetidine protons typically appear as multiplets around 3.8–4.5 ppm.[1] The oxolane protons appear as multiplets between 1.8–3.8 ppm.[1]

  • Mass Spec: Target Mass = [MW of free base] + H⁺. (e.g., if R=H, MW ≈ 142.1 → observed m/z ≈ 143.1).[1]

Safety & Handling

  • Azetidines: Potential sensitizers.[1] Handle in a fume hood.

  • STAB: Evolves hydrogen gas upon contact with acid or water.[1] Ensure proper venting.[1]

  • HCl/Dioxane: Corrosive and fuming.[1] Use acid-resistant gloves.[1]

References

  • Vertex Pharmaceuticals. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds."[1] ACS Medicinal Chemistry Letters. (Describes robust handling of azetidine cores).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] (The foundational protocol for STAB reductive amination).[1] [1]

  • Wang, B. J., & Duncton, M. A. "A Single-Step Synthesis of Azetidine-3-amines."[1][4][5] The Journal of Organic Chemistry, 2020, 85(20), 13317–13323.[1][4] (Alternative displacement strategies). [1][4]

  • CP Lab Safety. "N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride Product Data." (Confirmation of salt stability and commercial existence).

  • Enamine. "Azetidines - Building Blocks for Drug Design."[1][6] (Context on the utility of azetidine scaffolds).

Sources

Application

Procedure for free-basing N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

Abstract & Strategic Overview This Application Note details the procedure for converting N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (and structurally related 3-aminoazetidine derivatives) from its stable salt form t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the procedure for converting N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (and structurally related 3-aminoazetidine derivatives) from its stable salt form to its reactive free base.

The target molecule contains two distinct basic centers: the strained azetidine ring nitrogen (


) and the secondary bridging amine (

). The dihydrochloride salt (

) is the preferred storage form due to the inherent instability of the strained azetidine ring in its free base state.

Critical Technical Considerations:

  • Ring Strain: The azetidine ring possesses

    
     of ring strain.[1][2] Uncontrolled heating or prolonged exposure to highly acidic/basic aqueous environments can trigger ring-opening or polymerization.
    
  • Solubility Profile: As a small, polar diamine, the free base exhibits high water solubility. Standard organic extractions often suffer from poor recovery unless specific solvent systems (e.g., DCM:IPA) or salting-out techniques are employed.

  • Stoichiometry: Successful free-basing requires neutralizing two equivalents of HCl.

Chemical Analysis & Properties

PropertyDihydrochloride Salt (

)
Free Base
State Crystalline Solid (White/Off-white)Viscous Oil or Low-Melting Solid
Stability High (Hygroscopic)Low (Prone to oxidation/polymerization)
Solubility Water, MethanolDCM, Chloroform, THF, Water (Partial)
Reactivity InertNucleophilic (Ready for coupling/alkylation)
Storage Desiccated, RT or


, Inert Gas (Ar/

)

Method A: Biphasic Liquid-Liquid Extraction (LLE)

Best for: Bulk preparation (>100 mg) where the free base is immediately used in a subsequent reaction.

Reagents:

  • Target Salt: N-(oxolan-3-yl)azetidin-3-amine

    
    
    
  • Base: 50% w/v Potassium Carbonate (

    
    ) or 2M NaOH (Cold)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    

Protocol:

  • Dissolution: Dissolve the dihydrochloride salt in the minimum volume of deionized water (

    
     of salt). Cool to 
    
    
    
    in an ice bath.
  • Basification:

    • Slowly add the cold base solution dropwise while stirring.

    • Target pH: >12.0 . (Check with pH paper).

    • Note: The solution may become cloudy as the free base oils out.

  • Extraction (The "Salting Out" Trick):

    • Saturate the aqueous layer with solid NaCl (brine effect) to drive the polar amine into the organic phase.

    • Extract with DCM (

      
       per gram of starting material).
      
    • Optimization: If recovery is low, use a 3:1 mixture of

      
       as the extraction solvent.
      
  • Drying: Combine organic layers and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the solid. Concentrate the filtrate under reduced pressure (Rotavap) at a bath temperature

    
     .
    
    • Warning: Do not heat to dryness aggressively. Azetidines are volatile and thermally unstable.

Method B: Solid-Phase Extraction (SCX Chromatography)

Best for: High purity requirements, small scales (<100 mg), or maximizing recovery of this highly polar amine.

Concept: Strong Cation Exchange (SCX) resins "catch" the amine by protonation, allowing impurities to wash away, then "release" it using ammonia.

Protocol:

  • Column Prep: Condition a pre-packed SCX cartridge (e.g., 1g or 5g size) with Methanol (2 CV - Column Volumes) followed by Water (2 CV).

  • Loading: Dissolve the

    
     salt in water/MeOH (1:1) and load onto the cartridge by gravity or slight vacuum.
    
    • Mechanism:[2][3][4][5][6] The amine binds to the sulfonic acid moieties of the resin. Chloride ions pass through.

  • Washing: Flush the column with MeOH (3 CV) to remove non-basic impurities.

  • Elution (The "Release"): Elute with 2M Ammonia in Methanol (3 CV).

  • Isolation: Concentrate the methanolic eluate under vacuum (

    
    ) to obtain the pure free base.
    

Method C: In-Situ Neutralization

Best for: Peptide coupling, Amide bond formation, or SNAr reactions where isolation is unnecessary.

Protocol:

  • Suspend the

    
     salt in the reaction solvent (e.g., DMF, DCM, or DMF).
    
  • Add 3.0 - 4.0 equivalents of a tertiary non-nucleophilic base (e.g., DIPEA or TEA).

  • Stir for 10 minutes at Room Temperature.

  • Proceed immediately with the addition of the electrophile (e.g., Acid Chloride, Activated Ester).

    • Note: This generates amine-hydrochloride salts (e.g., DIPEA-HCl) in the mixture, which must be removed during the reaction workup.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the Liquid-Liquid Extraction (Method A).

G Start Start: N-(oxolan-3-yl)azetidin-3-amine 2HCl Dissolve Dissolve in Min. Water (Cool to 0°C) Start->Dissolve BaseAdd Add Base (NaOH/K2CO3) Target pH > 12 Dissolve->BaseAdd Saturate Saturate aq. layer with NaCl (Salting Out) BaseAdd->Saturate Free base oils out Extract Extract with DCM or CHCl3:IPA (3:1) (3 Cycles) Saturate->Extract Push to Org Phase Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Concentrate in Vacuo (Max Temp 30°C) Dry->Evap Final Final Product: Free Base Oil Evap->Final

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow emphasizing temperature control and salting-out techniques.

Quality Control & Validation

To ensure the free-basing was successful and the ring remains intact:

  • 
    -NMR (CDCl
    
    
    
    ):
    • Diagnostic Shift: Protons adjacent to the nitrogen atoms (azetidine ring protons and the bridge CH) will shift upfield (lower ppm) compared to the salt form in

      
       or DMSO-
      
      
      
      .
    • Integrity Check: Verify the integration ratio of the azetidine ring protons (4H) vs. the oxolane protons. Loss of integration or appearance of alkene signals suggests ring opening.

  • Silver Nitrate Test:

    • Dissolve a trace amount of the product in dilute

      
      . Add 
      
      
      
      .
    • Result: No precipitate indicates successful removal of Chloride ions. A white precipitate (

      
      ) indicates residual salt.
      

References

  • Padwa, A., & Bur, S. K. (2004). The Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Sigma-Aldrich. (n.d.). Azetidine-3-amine dihydrochloride Product Sheet. Retrieved October 26, 2023.[7] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine purification). Link

Sources

Method

Application Note: Reductive Amination with N-(oxolan-3-yl)azetidin-3-amine

Audience: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance and Overview Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a reliable and v...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Overview

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a reliable and versatile method for the synthesis of complex secondary and tertiary amines.[1][2][3] This one-pot reaction, which combines a carbonyl compound and an amine with an in-situ reduction, circumvents many of the challenges associated with traditional N-alkylation, such as overalkylation and the use of harsh reagents.[4]

The specific amine of interest, N-(oxolan-3-yl)azetidin-3-amine , is a valuable building block in drug discovery. Its structure incorporates two key features: a strained 3-aminoazetidine ring and a chiral tetrahydrofuran (oxolane) moiety. The azetidine motif is a privileged structure known to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while acting as a rigid scaffold to orient substituents into desired vectors.[5][6][7] The appended oxolane ring introduces a polar, hydrogen bond-accepting feature and a potential stereocenter for chiral recognition. This application note provides a comprehensive guide to the principles, execution, and optimization of reductive amination using this unique secondary amine.

The Mechanism: A Tale of Two Steps in One Pot

The efficiency of reductive amination lies in the selective reduction of a transiently formed iminium ion, which is in equilibrium with the starting materials. The overall transformation is a cascade of two fundamental reactions occurring in the same vessel.[1]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, N-(oxolan-3-yl)azetidin-3-amine, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[1][2] Under weakly acidic conditions, which are often employed to catalyze this step, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to yield a resonance-stabilized iminium ion.[8][9]

  • Hydride Reduction: A mild and selective reducing agent, introduced at the start of the reaction, then delivers a hydride to the electrophilic carbon of the iminium ion.[10] The key to success is the choice of a reductant that is potent enough to reduce the iminium ion but too weak to reduce the starting carbonyl compound directly.[4][11]

Mechanism of Reductive Amination with a Secondary Amine

G Start Amine (Secondary) + Ketone/Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R2C=N+R'R''] Hemiaminal->Iminium Dehydration Water - H2O Hemiaminal->Water Product Tertiary Amine Product Iminium->Product Hydride Reduction Catalyst + H+ (e.g., AcOH) Catalyst->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Caption: General mechanism of reductive amination.

Optimizing the Reaction: A Guide to Core Parameters

The success and efficiency of the reductive amination depend on the careful selection of several key parameters.

The Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of N-(oxolan-3-yl)azetidin-3-amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[11][12][13] Its advantages are numerous:

  • Mildness and Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it incapable of reducing most aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[11] This prevents the wasteful consumption of the carbonyl starting material.

  • Acid Tolerance: STAB is stable and effective in weakly acidic conditions, which are ideal for promoting iminium ion formation.[14] This contrasts with harsher reagents like sodium borohydride (NaBH₄), which can decompose in acid and readily reduce the starting carbonyl.[15]

  • Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the potential generation of toxic hydrogen cyanide gas during reaction or workup.[14]

Solvent Selection

The choice of solvent is critical for ensuring all reactants remain in solution and for facilitating the reaction.

  • Preferred Solvents: Aprotic solvents are generally preferred. 1,2-Dichloroethane (DCE) is the most common and often superior choice, followed by dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).[12][13][16] DCE is particularly effective as it is non-coordinating and solubilizes a wide range of substrates.[11]

  • Solvents to Avoid: Protic solvents like methanol (MeOH) are generally incompatible with STAB.[15]

The Role of an Acid Catalyst

While not always necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid (AcOH) is highly recommended, particularly for reactions involving less reactive ketones.[12][16] The acid serves to protonate the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (water) and accelerating the rate-limiting formation of the iminium ion.[8][9] Typically, 1 to 2 molar equivalents are used.[17]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reductive amination of N-(oxolan-3-yl)azetidin-3-amine with representative aldehyde and ketone substrates.

General Experimental Workflow

G A 1. Setup & Reagent Prep B 2. Add Amine & Carbonyl to Solvent (DCE) A->B C 3. Add Acetic Acid (if required) B->C D 4. Stir for 15-30 min (Pre-formation of Iminium) C->D E 5. Add NaBH(OAc)3 Portion-wise D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Aqueous Workup (Quench, Extract, Wash) F->G Upon Completion H 8. Purification (Column Chromatography) G->H I 9. Characterization H->I

Caption: Step-by-step experimental workflow.

Protocol 1: Reaction with an Aldehyde (e.g., Isovaleraldehyde)

Materials:

  • N-(oxolan-3-yl)azetidin-3-amine (1.0 eq)

  • Isovaleraldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-(oxolan-3-yl)azetidin-3-amine (1.0 eq) and dissolve in DCE (approx. 0.1 M concentration).

  • Add isovaleraldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired tertiary amine product.

Protocol 2: Reaction with a Ketone (e.g., Cyclopentanone)

Materials:

  • N-(oxolan-3-yl)azetidin-3-amine (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • Acetic Acid (AcOH) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-(oxolan-3-yl)azetidin-3-amine (1.0 eq) and dissolve in DCE (approx. 0.1 M).

  • Add cyclopentanone (1.1 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature for 6-18 hours. Reactions with ketones are typically slower than with aldehydes. Monitor by TLC or LC-MS.

  • Perform the same aqueous workup as described in Protocol 1: quench with NaHCO₃, extract with DCM, wash with brine, dry, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Summary and Troubleshooting

The following table summarizes typical reaction conditions and provides solutions to common issues.

Parameter Aldehyde Substrate Ketone Substrate Troubleshooting
Equivalents (Carbonyl) 1.0 - 1.1 eq1.1 - 1.3 eqLow Yield / Incomplete Reaction: Increase equivalents of carbonyl or NaBH(OAc)₃. For ketones, ensure AcOH is added. Extend reaction time.
Equivalents (NaBH(OAc)₃) 1.3 - 1.5 eq1.5 - 2.0 eqStarting Material Recovered: Reagent may have degraded. Use fresh NaBH(OAc)₃ from a sealed container. Ensure the reaction is anhydrous.
Acetic Acid Generally not required[16]1.0 - 2.0 eqSide Product Formation: Over-reduction may occur if conditions are too harsh. Ensure temperature is controlled (room temp is usually sufficient).
Reaction Time 1 - 6 hours6 - 24 hoursDifficulty in Purification: Ensure the aqueous workup is thorough to remove salts and acetic acid.
Typical Yield >85%70-90%Amine starting material is difficult to see on TLC: Use a stain like ninhydrin (for secondary amines) or permanganate.

Conclusion

The reductive amination of N-(oxolan-3-yl)azetidin-3-amine using sodium triacetoxyborohydride is a highly effective and reliable method for synthesizing novel tertiary amines. This protocol offers broad functional group tolerance, operational simplicity, and high yields, making it an indispensable tool for medicinal chemists and drug development professionals aiming to incorporate this valuable azetidine scaffold into their molecules.

References

  • Brainly. (2024-01-25).
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Myers, A.
  • Chemistry Stack Exchange. (2019-07-25).
  • JoVE. (2023-04-30).
  • Master Organic Chemistry. (2017-09-01).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Data.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-3862.
  • Powers, D. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30035–30043.
  • Organic Chemistry Tutor.
  • Chemistry Steps.
  • ChemRxiv. (2016-04-28). A Single-Step Synthesis of Azetidine-3-amines.
  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines.
  • PubMed. (2020-10-16). A Single-Step Synthesis of Azetidine-3-amines.

Sources

Application

Application Note: Peptide Coupling with Azetidin-3-amine Dihydrochloride

This guide details the strategic handling and peptide coupling protocols for Azetidin-3-amine dihydrochloride , a rigid, four-membered heterocyclic building block used to introduce conformational constraint and alter pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic handling and peptide coupling protocols for Azetidin-3-amine dihydrochloride , a rigid, four-membered heterocyclic building block used to introduce conformational constraint and alter pharmacokinetic profiles in drug discovery.

Introduction & Strategic Overview

Azetidin-3-amine dihydrochloride (CAS: 193269-78-2 for 1-Boc derivative ref, generic structure 2HCl salt) is a high-value scaffold in medicinal chemistry. It serves as a proline mimetic , a rigid spacer , or a solubility enhancer (lowering logP via the protonatable amine).[1]

However, using the dihydrochloride salt (2HCl) directly in peptide coupling presents two distinct challenges:

  • The Salt Penalty: The reagent releases two equivalents of HCl upon dissolution, requiring careful neutralization to prevent acid-catalyzed degradation of sensitive coupling partners or protecting groups.

  • Regioselectivity Ambiguity: The molecule contains two nucleophilic nitrogen atoms:

    • N1 (Endocyclic): A secondary amine within a strained 4-membered ring (pKa ~11.0).

    • N3 (Exocyclic): A primary amine attached to the ring (pKa ~10.6).

While the primary amine (N3) is generally less sterically hindered, the secondary amine (N1) is highly basic and nucleophilic. Direct coupling of the unprotected dihydrochloride with 1 equivalent of electrophile typically results in a mixture of N1-acylated, N3-acylated, and di-acylated products.

Decision Matrix: Selecting the Right Strategy

Before beginning, determine your target connectivity.[1] Do not use the naked 2HCl salt unless necessary.

Target ProductRecommended Starting MaterialStrategy
Coupling to Ring Nitrogen (N1) 3-(Boc-amino)azetidine The exocyclic amine is pre-protected. Couple N1, then deprotect N3 if needed.[1]
Coupling to Exocyclic Nitrogen (N3) 1-Boc-azetidin-3-amine The ring nitrogen is pre-protected. Couple N3, then deprotect N1 if needed.[1]
Symmetric Linker (Both Ends) Azetidin-3-amine 2HCl Use the salt directly with excess electrophile.
Mono-coupling (Budget/Availability constrained) Azetidin-3-amine 2HCl Advanced Protocol: Use large excess of diamine (5 eq) to statistically favor mono-coupling (See Protocol C).

Chemical Handling & Preparation

Properties & Storage[1][2]
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Weigh quickly in low humidity or handle within a glovebox if precise stoichiometry is critical.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in pure DCM or THF.

  • Neutralization: Requires 2.0–2.5 equivalents of base (e.g., DIPEA, NMM) just to liberate the free diamine.[1]

Diagram 1: Strategic Workflow for Azetidine Coupling

AzetidineStrategy Start Starting Material: Azetidin-3-amine 2HCl Goal Define Coupling Goal Start->Goal RouteA Target: Mono-Functionalization Goal->RouteA RouteB Target: Bis-Functionalization (Symmetric Linker) Goal->RouteB Decision Do you have orthogonal protected building blocks? RouteA->Decision DoubleCoupling Stoichiometric Coupling (Protocol B) RouteB->DoubleCoupling YesBlock Use 1-Boc or 3-Boc Protected Reagent Decision->YesBlock Yes (Recommended) NoBlock Use Excess Diamine Strategy (Protocol C) Decision->NoBlock No (High Risk) StandardCoupling Standard HATU/EDC Coupling (Protocol A) YesBlock->StandardCoupling NoBlock->StandardCoupling Requires Workup Separation

Caption: Decision tree for selecting the appropriate coupling protocol based on reagent availability and target selectivity.

Detailed Experimental Protocols

Protocol A: Standard Amide Coupling (Using Protected Building Blocks)

Use this protocol when using 1-Boc-azetidin-3-amine or 3-(Boc-amino)azetidine.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • Protected Azetidine Amine (1.1 eq)

  • HATU (1.1 eq) or EDC·HCl (1.2 eq) / HOBt (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM/DMF (9:1)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add the Mono-protected Azetidine (1.1 mmol). If the amine is a salt (e.g., HCl salt of the protected azetidine), add an extra 1.0 eq of DIPEA.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

Protocol B: Symmetric Bis-Coupling (Using Azetidin-3-amine 2HCl)

Use this protocol to attach the same carboxylic acid to BOTH amines (N1 and N3).

Reagents:

  • Azetidin-3-amine 2HCl (1.0 eq)

  • Carboxylic Acid Partner (2.5 eq )

  • HATU (2.5 eq )

  • DIPEA (8.0 eq ) — Critical excess required to neutralize 2HCl and activate acid.

Procedure:

  • Salt Neutralization (In Situ): Suspend Azetidin-3-amine 2HCl (1.0 mmol) in DMF (5 mL). Add DIPEA (4.0 mmol) and sonicate until a homogeneous solution or fine suspension is achieved.

  • Activation: In a separate vessel, dissolve Carboxylic Acid (2.5 mmol) in DMF. Add HATU (2.5 mmol) and DIPEA (4.0 mmol). Stir for 5 mins.

  • Coupling: Add the activated acid solution to the azetidine suspension.

  • Reaction: Stir for 4–16 hours.

  • Purification: Bis-acylated products are often less polar than the starting material. Purify via Flash Chromatography.

Protocol C: Selective Mono-Coupling of 2HCl Salt (The "Excess Diamine" Method)

Use this ONLY if you cannot buy the protected building block. This exploits statistics to favor mono-acylation.

Concept: By using a large excess of the diamine (5:1 ratio), the activated acid is statistically likely to encounter a free diamine molecule rather than a mono-acylated product, minimizing dimer formation.

Reagents:

  • Azetidin-3-amine 2HCl (5.0 eq )

  • Activated Carboxylic Acid (NHS ester or Pentafluorophenyl ester recommended for slower, controlled reaction) (1.0 eq )[1]

  • DIPEA (10.0 eq )

Procedure:

  • Free-Basing: Dissolve Azetidin-3-amine 2HCl (5.0 mmol) in minimum water (1 mL) + DMF (9 mL). Add DIPEA (10.0 mmol).

  • Slow Addition: Dissolve the Activated Acid (1.0 mmol) in DMF (5 mL). Add this solution dropwise to the vigorously stirring amine solution over 30 minutes.

  • Workup (Critical):

    • Dilute reaction with water.

    • If Product is Lipophilic: Extract with DCM. The unreacted Azetidin-3-amine (highly polar) will remain in the aqueous phase.

    • If Product is Amphiphilic: Use Reverse Phase (C18) chromatography. The 4 equivalents of excess amine will elute in the void volume/solvent front.

Data Summary & Troubleshooting

Reagent Compatibility Table
Coupling ReagentSuitabilityNotes
HATU / HBTU HighBest for fast, high-yield couplings. Requires careful base control to prevent racemization of chiral acids.
EDC / HOBt MediumGood for solution phase, allows aqueous workup.[1] Slower than HATU.
Acid Chlorides LowNot Recommended. Too reactive; leads to uncontrollable bis-acylation and polymerization with the 2HCl salt.
NHS Esters HighExcellent for Protocol C (Selective coupling) due to slower kinetics.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Incomplete neutralization of the 2HCl salt.

    • Fix: Ensure you have added at least 2.0 eq of base specifically for the azetidine salt, plus the base needed for the coupling agent. Check pH of reaction mixture (moist pH paper should read 8–9).

  • Problem: Gelation / Precipitation.

    • Cause: Azetidine free base or its salt aggregating in non-polar solvents.

    • Fix: Use DMF or NMP as the primary solvent. Avoid pure DCM or THF for the 2HCl salt.

  • Problem: Regioisomeric Mixture.

    • Cause: Used Protocol C but obtained a mix of N1-acyl and N3-acyl products.

    • Fix: This is inherent to the naked diamine. Separation requires high-performance HPLC. Prevention is better: Switch to Protocol A (Protected Building Blocks).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455.[1] Link

  • ChemicalBook. (2025). Product Specifications: 1-Boc-3-(Amino)azetidine (CAS 193269-78-2) and 3-(Boc-amino)azetidine (CAS 91188-13-5).Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[3] (Standard reference for orthogonal protection strategies).

Sources

Method

Using N-(oxolan-3-yl)azetidin-3-amine as a scaffold in fragment-based drug design

Application Note: Unlocking 3D Chemical Space with N-(oxolan-3-yl)azetidin-3-amine Executive Summary This guide details the utilization of N-(oxolan-3-yl)azetidin-3-amine (NOAA) as a high-value scaffold in Fragment-Based...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Unlocking 3D Chemical Space with N-(oxolan-3-yl)azetidin-3-amine

Executive Summary

This guide details the utilization of N-(oxolan-3-yl)azetidin-3-amine (NOAA) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional flat, aromatic fragments, NOAA offers a high fraction of sp3-hybridized carbons (


), enhanced solubility, and distinct vector geometries. This document provides validated protocols for its synthesis, physicochemical profiling, and downstream application in crystallographic screening.

Scientific Rationale: The "Escape from Flatland"

Structural Analysis

The NOAA scaffold combines two privileged saturated heterocycles:

  • Azetidine (4-membered): Provides rigidity and a distinct bond vector compared to pyrrolidines or piperidines. It lowers lipophilicity (

    
    ) while maintaining metabolic stability relative to strained cyclobutanes.
    
  • Oxolane (Tetrahydrofuran, 5-membered): Acts as a hydrogen bond acceptor (HBA) via the ether oxygen and improves aqueous solubility.

Key Advantage: The linkage via the secondary amine at the C3 positions of both rings creates a "butterfly" conformation. This allows the molecule to probe sub-pockets in protein active sites that planar phenyl rings cannot access.

Physicochemical Profile (Calculated)

Comparison of NOAA against standard aromatic fragments.

PropertyBenzylamine (Reference)N-(oxolan-3-yl)azetidin-3-amine (NOAA)Impact on Drug Design
MW 107.15142.19Fits Rule of 3 (RO3)
ClogP ~1.1~ -0.8Significant solubility gain ; Lowers lipophilicity
H-Bond Donors 12 (Amine, Azetidine NH)Additional vector for interaction
H-Bond Acceptors 13 (O, 2x N)Enhanced binding enthalpy
Fsp3 0.141.00 Maximizes 3D complexity
Topology PlanarPuckered/BentAccess to novel chemical space

Experimental Protocols

Protocol A: Synthesis of the NOAA Scaffold

Objective: Synthesize the core scaffold via reductive amination, ensuring the azetidine nitrogen remains protected until the final step to allow controlled library growth.

Reagents:

  • tert-butyl 3-aminoazetidine-1-carboxylate (Starting Material A)

  • Dihydrofuran-3(2H)-one (Oxolan-3-one) (Starting Material B)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), Acetic Acid (AcOH), Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

    • Add dihydrofuran-3(2H)-one (1.1 equiv, 11 mmol).

    • Add catalytic AcOH (0.1 mL) to adjust pH to ~5–6.

    • Stir at Room Temperature (RT) for 2 hours under

      
       atmosphere. Checkpoint: Monitor by TLC for disappearance of amine.
      
  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv, 15 mmol) portion-wise over 20 minutes.

    • Allow to warm to RT and stir overnight (12–16 h).

    • Quench: Add saturated aqueous

      
       (30 mL). Extract with DCM (3 x 30 mL).
      
    • Purification: Dry organic phase over

      
      , concentrate, and purify via flash column chromatography (MeOH/DCM gradient) to yield tert-butyl 3-((oxolan-3-yl)amino)azetidine-1-carboxylate.
      
  • Scaffold Activation (Deprotection):

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours.

    • Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.

    • Result: The TFA salt of N-(oxolan-3-yl)azetidin-3-amine.

Mechanism of Action (Synthesis): The reductive amination proceeds via an iminium ion intermediate. STAB is selected over


 because it selectively reduces the iminium ion without reducing the ketone starting material, preventing side reactions.
Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Screen the NOAA fragment against a target protein (e.g., BRD4 or KRAS) to identify weak binding affinities (


 in mM range).

Prerequisites:

  • CM5 Sensor Chip (Cytiva/Biacore).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • DMSO (HPLC grade).

Workflow:

  • Immobilization:

    • Immobilize the target protein on the active flow cell (Fc2) via amine coupling to a level of ~3000–5000 RU (high density required for fragments).

    • Use Fc1 as a reference surface (activated/blocked).

  • Sample Preparation:

    • Prepare a 100 mM stock of NOAA in 100% DMSO.

    • Dilute to screening concentrations (e.g., 500 µM, 250 µM, 125 µM) in Running Buffer, maintaining a constant 2% DMSO concentration.

    • Critical Step: Prepare a "Solvent Correction" curve (1.5% to 2.5% DMSO) to account for bulk refractive index changes.

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 30 seconds (fast on/off rates expected).

    • Dissociation time: 60 seconds.

    • Wash: 50% DMSO pulse if "sticky" binding is observed (rare for this hydrophilic scaffold).

  • Data Analysis:

    • Double-reference subtraction: (Fc2 – Fc1) – (Buffer Blank).

    • Fit steady-state affinity (

      
       vs. Concentration) to derive 
      
      
      
      .
    • Validation Criteria: Square-wave sensorgrams indicate specific, rapid binding. Slow dissociation suggests aggregation or non-specific hydrophobic interaction.

Visualizations

Figure 1: Synthesis & Application Workflow

Caption: Logical flow from raw materials to fragment growing vectors. The secondary amine acts as the primary linker, while the azetidine nitrogen serves as the growth vector.

NOAA_Workflow cluster_inputs Step 1: Reagents cluster_synthesis Step 2: Synthesis cluster_application Step 3: FBDD Application Azetidine N-Boc-3-aminoazetidine Imine Iminium Intermediate Azetidine->Imine Ketone Oxolan-3-one Ketone->Imine Reduction Reductive Amination (STAB) Imine->Reduction -H2O Deprotection Boc-Deprotection (TFA) Reduction->Deprotection Scaffold NOAA Scaffold (Secondary Amine Link) Deprotection->Scaffold Vector1 Vector A: Azetidine Nitrogen (Amide Coupling/Urea) Scaffold->Vector1 Library Growth Vector2 Vector B: Oxolane Oxygen (H-Bond Acceptor) Scaffold->Vector2 Binding Interaction

Figure 2: Physicochemical Decision Tree

Caption: Decision matrix for selecting the NOAA scaffold over traditional piperidine fragments based on structural requirements.

Decision_Tree Start Fragment Optimization Needed Q1 Is the binding pocket flat/hydrophobic? Start->Q1 Q2 Is solubility a limiting factor? Q1->Q2 No (3D/Polar) Aromatic Use Phenyl/Pyridine Q1->Aromatic Yes NOAA Select NOAA Scaffold Q2->NOAA Yes (Need lower LogP) Piperidine Use Piperidine Q2->Piperidine No (Lipophilicity OK)

References

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Stephens, T. C., et al. (2022). "Azetidines: A Unique Scaffold for Drug Discovery."[2][3][4] Journal of Medicinal Chemistry, 65(1), 123-145. [Link]

  • Erlanson, D. A., et al. (2016).[5] "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Warriner, S. L., et al. (2019). "Synthesis of sp3-rich scaffolds for fragment-based lead discovery." Chemistry – A European Journal, 25(16), 4065-4070. [Link]

Sources

Application

Application Note: Advanced Synthesis and Functionalization of Oxolanyl-Azetidine Intermediates

Executive Summary & Strategic Importance In modern drug discovery, the oxolanyl-azetidine motif—specifically the linkage of a tetrahydrofuran (oxolane) ring to an azetidine core—has emerged as a critical bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern drug discovery, the oxolanyl-azetidine motif—specifically the linkage of a tetrahydrofuran (oxolane) ring to an azetidine core—has emerged as a critical bioisostere for morpholine, piperidine, and cyclohexyl systems. This scaffold offers a unique combination of physicochemical benefits:

  • Metabolic Stability: The strained azetidine ring, surprisingly, often resists oxidative metabolism better than larger, more flexible rings like piperidine.

  • LogD Modulation: The ether oxygen in the oxolane ring lowers lipophilicity (LogP/LogD) without acting as a hydrogen bond donor, improving membrane permeability and reducing non-specific binding.

  • Vector Control: The spirocyclic or linked geometry provides rigid exit vectors, allowing precise orientation of pharmacophores in the enzyme binding pocket.

This guide details the robust preparation of 1-(tetrahydrofuran-3-yl)azetidine derivatives via reductive amination and their subsequent functionalization via Buchwald-Hartwig cross-coupling.

Critical Pre-Synthetic Considerations

The "Free Base" Challenge

Azetidines are commercially supplied as HCl or TFA salts to prevent polymerization. However, reductive aminations and Pd-catalyzed couplings often fail or stall if the amine is not properly free-based, as excess acid neutralizes the hydride reagent or poisons the Pd-catalyst.

Key Insight: In situ neutralization (e.g., adding TEA/DIPEA) is often insufficient for sensitive reductive aminations because the resulting ammonium salts can buffer the pH outside the optimal window (pH 5–6) required for iminium ion formation. Isolation of the free base is recommended for scalable protocols.

Reagent Selection Strategy

For the formation of the C–N bond between the oxolane ketone and the azetidine amine:

ReagentProsConsVerdict
NaBH₃CN Stable at pH 6; effective.Toxic cyanide byproduct; difficult workup.Avoid (Process Safety)
NaBH(OAc)₃ (STAB) Non-toxic; selective for imines over ketones; tolerates weak acids.Requires 1.5–2.0 equiv; slower reaction.Preferred (Bench/Pilot)
Ti(OiPr)₄ / NaBH₄ Strong dehydrating agent; forces imine formation.Lewis acid can polymerize strained rings; messy workup.Reserve for stubborn substrates

Protocol A: Preparation of Free-Base Azetidine

Target: Isolation of volatile azetidine free bases from HCl salts.

Safety Warning: Free-base azetidines are volatile and skin irritants. Perform all operations in a fume hood.

  • Dissolution: Suspend Azetidine·HCl (10 mmol) in minimal water (5 mL).

  • Basification: Cool to 0°C. Add KOH pellets (2.0 equiv) slowly to saturate the aqueous phase. The free amine will oil out.

  • Extraction: Extract with Et₂O (3 x 10 mL). Note: DCM is avoided due to potential reactivity with the free amine (alkylation) upon prolonged storage.

  • Drying: Dry combined organics over solid KOH or K₂CO₃ (MgSO₄ is too acidic and can trap the amine).

  • Concentration: Carefully concentrate under mild vacuum (≥ 200 mbar, 20°C). Do not distill to dryness ; use the concentrated ethereal solution directly for the next step to prevent polymerization.

  • Quantification: Determine concentration via ¹H NMR using an internal standard (e.g., mesitylene).

Protocol B: Reductive Amination (The Linker Step)

Target: Synthesis of 1-(tetrahydrofuran-3-yl)azetidine-3-carboxylate esters or similar intermediates.

This protocol couples dihydrofuran-3(2H)-one (oxolan-3-one) with an azetidine derivative.

Materials
  • Amine: Azetidine derivative (1.0 equiv, free base solution from Protocol A).

  • Ketone: Dihydrofuran-3(2H)-one (1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Methodology
  • Imine Formation Equilibrium:

    • Charge the reaction vessel with the Azetidine solution and Dihydrofuran-3(2H)-one in DCE (0.2 M concentration).

    • Add AcOH dropwise.

    • Expert Tip: Stir at Room Temperature (RT) for 30–60 minutes before adding the reductant. This allows the hemiaminal/imine equilibrium to establish, minimizing direct reduction of the ketone to the alcohol.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB in 3 portions over 15 minutes.

    • Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: Check LCMS for the disappearance of the amine (M+H) and appearance of the product.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution!). Stir vigorously for 20 mins to break down boron complexes.

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • Flash chromatography (DCM:MeOH:NH₄OH).

    • Note: Oxolanyl-azetidines are polar. A gradient of 0% → 10% MeOH is typically required.

Visualization: Reductive Amination Workflow

ReductiveAmination Start Start: Reagents Equilibrium Imine Formation (DCE, AcOH, 30 min) Start->Equilibrium Mix Amine + Ketone Reduction Reduction Step (Add STAB, 0°C -> RT) Equilibrium->Reduction Add Hydride Check LCMS Check: Amine Consumed? Reduction->Check Quench Quench (NaHCO3) & Extraction Check->Quench Yes Adjust Add 0.5 eq STAB Extend Time Check->Adjust No (Stalled) Purify Purification (DCM:MeOH:NH4OH) Quench->Purify Adjust->Check

Figure 1: Optimized workflow for the reductive amination of oxolan-3-one with azetidines, highlighting the critical equilibration period.

Protocol C: Buchwald-Hartwig Functionalization

Target: Coupling the Oxolanyl-Azetidine amine to an Aryl Halide.

Once the oxolanyl-azetidine scaffold is built, it often serves as a "linker." If the azetidine has a secondary amine handle (e.g., if the starting material was 3-aminoazetidine), coupling it to an aryl halide is a common next step.

Challenge: Azetidines are sterically less demanding than piperidines but can suffer from ring-opening if the catalyst system is too Lewis acidic or if temperatures are excessive (>100°C).

Catalyst System Selection
  • Primary Choice: RuPhos Pd G4 or BrettPhos Pd G4 .

    • Why: These precatalysts activate quickly at lower temperatures (60–80°C) and the bulky ligands prevent β-hydride elimination (though less of a risk with azetidines) and suppress bis-arylation.

  • Base: NaOtBu (strong, fast) or Cs₂CO₃ (mild, functional group tolerant).

Step-by-Step Methodology
  • Inertion: Charge a reaction vial with Aryl Halide (1.0 equiv), Oxolanyl-Azetidine (1.1 equiv), and Base (NaOtBu 1.5 equiv or Cs₂CO₃ 2.0 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (2–5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Reaction: Seal and heat to 80°C for 2–6 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify.

Visualization: Catalyst Decision Tree

BuchwaldStrategy Substrate Substrate: Oxolanyl-Azetidine Type Coupling Partner? Substrate->Type RouteA Aryl Bromide/Iodide (Standard) Type->RouteA Br/I RouteB Aryl Chloride (Deactivated) Type->RouteB Cl RouteC Heteroaryl Halide (N-rich) Type->RouteC Pyridine/Pyrazine CatA Pd(OAc)2 + BINAP or Xantphos RouteA->CatA Cost Effective CatB RuPhos Pd G4 (High Activity) RouteB->CatB Required CatC BrettPhos Pd G4 (Base Sensitive) RouteC->CatC Optimal

Figure 2: Decision matrix for selecting Buchwald-Hartwig conditions based on the electrophile partner.

Quality Control & Analytical Data

NMR Interpretation

Oxolanyl-azetidine systems exhibit distinct NMR signatures.

  • Azetidine Ring: Look for the characteristic "butterfly" splitting of the azetidine protons. In the linked product, the azetidine protons (

    
     to Nitrogen) typically appear as multiplets between 
    
    
    
    3.0–3.8 ppm.
  • Oxolane Ring: The methine proton at the linkage point (C3 of THF) often shifts upfield (

    
     2.8–3.2 ppm) compared to the precursor ketone.
    
  • Stereochemistry: If the azetidine is 3-substituted, you may observe cis/trans isomers relative to the oxolane ring. These often resolve better in C₆D₆ than in CDCl₃.

LCMS Troubleshooting
  • Mass Defect: Azetidines are small. Ensure your acquisition range starts low enough (e.g., 100 m/z).

  • Ionization: These tertiary amines ionize well (ESI+). If signal is low, check if the mobile phase pH is too high (suppressing protonation).

References

  • Synthesis of Azetidine-Based Scaffolds: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

  • Buchwald-Hartwig Coupling of Azetidines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Spirocyclic Azetidine Properties: Wuitschik, G., et al. (2008).[3] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

Sources

Method

Application Note: Mastering the Challenge of Hygroscopic Dihydrochloride Salts in Organic Synthesis

Introduction: The Pervasive Challenge of Hygroscopicity In the landscape of pharmaceutical and organic synthesis, dihydrochloride salts are indispensable intermediates, prized for their increased solubility and stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pervasive Challenge of Hygroscopicity

In the landscape of pharmaceutical and organic synthesis, dihydrochloride salts are indispensable intermediates, prized for their increased solubility and stability. However, many of these compounds exhibit significant hygroscopicity—the tendency to readily attract and absorb moisture from the atmosphere.[1] This seemingly simple physical property can introduce a cascade of experimental errors, compromising the accuracy, reproducibility, and success of a synthetic campaign.

The absorption of atmospheric water can lead to several critical issues:

  • Inaccurate Stoichiometry: The measured mass of a hygroscopic salt will include an unknown quantity of water, leading to errors in molar calculations and incorrect reagent ratios.[1][2]

  • Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, reducing the purity of the starting material and generating unwanted impurities.[1][3]

  • Reaction Inhibition or Alteration: Many organometallic, coupling, and condensation reactions are exquisitely sensitive to water.[4][5] Absorbed moisture can quench catalysts, react with sensitive reagents, or alter the reaction mechanism, leading to low yields or complete failure.

This guide provides a comprehensive framework for handling hygroscopic dihydrochloride salts, ensuring that their integrity is maintained from storage to reaction. We will detail field-proven protocols and explain the scientific rationale behind each step, empowering researchers to achieve consistent and reliable results.

The Hierarchy of Environmental Control

The first line of defense against moisture is controlling the local environment where the salt is handled. The choice of equipment depends on the compound's sensitivity and the precision required.

Control Method Description Advantages Limitations
Desiccator A sealed container with a desiccant (e.g., silica gel, molecular sieves) for short-term storage and transport.[1]Low cost, simple to use, effective for moderately hygroscopic compounds.Not suitable for active handling or weighing; provides a static, low-humidity environment only.
Glove Bag An inexpensive, flexible, and disposable polyethylene enclosure that can be purged with an inert gas.[6]Portable, low initial cost, provides a good inert atmosphere for brief manipulations.Prone to leaks, limited dexterity, not ideal for long or complex procedures.
Glove Box (Dry Box) A rigid, sealed chamber with an inert atmosphere (e.g., N₂ or Ar) maintained at very low O₂ and H₂O levels (<1 ppm).[7][8]The gold standard for handling highly sensitive materials; allows for extended, complex manipulations in a controlled environment.High capital and maintenance costs; requires dedicated space and training.

Quantifying the Problem: Moisture Content Analysis

Before using a potentially hygroscopic salt, especially from a previously opened container, it is prudent to determine its water content. This value can be used to correct the mass for stoichiometric calculations.

  • Karl Fischer (KF) Titration: The benchmark method for accurate water determination. It is a highly specific and sensitive technique that can quantify trace amounts of water.

  • Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as it is heated.[9] The mass loss at temperatures corresponding to the boiling point of water can be used to determine water content, although it is less specific than KF as it also detects other volatile components.

  • Loss on Drying (LOD): A simpler method where the sample is weighed, heated in an oven for a specified period, and re-weighed.[9][10] It is a useful screening tool but, like TGA, is not specific to water.

Core Protocols for Handling and Use

The following protocols are designed to be self-validating systems, minimizing moisture exposure at every critical step.

Protocol: Storage and Acclimatization

Causality: Proper storage is the foundation of moisture control. Storing hygroscopic salts in a dry, inert environment prevents gradual water absorption over time. Acclimatizing a cold container to ambient temperature before opening is critical to prevent condensation from forming on the compound.

Procedure:

  • Upon receipt, tightly seal the manufacturer's container and wrap the cap/lid junction with paraffin film.

  • Store the sealed container inside a desiccator or a nitrogen-purged cabinet.[1] For highly sensitive salts, storage inside a glove box is recommended.

  • If the compound is stored refrigerated or frozen, place the sealed container in a desiccator at room temperature for at least 1-2 hours before opening. This allows the container and its contents to equilibrate to the ambient temperature, preventing atmospheric moisture from condensing on the cold solid.

Protocol: Weighing and Dispensing

The choice of weighing technique is dictated by the salt's hygroscopicity.

Causality: This method relies on speed to minimize the time the salt is exposed to the atmosphere. It is suitable for compounds that absorb moisture slowly.

Procedure:

  • Have all necessary equipment ready: a clean, dry weighing vessel (e.g., a vial with a cap), spatulas, and the balance.

  • Tare the capped weighing vessel on the analytical balance.

  • Briefly open the main container of the hygroscopic salt. Quickly remove an approximate amount of the solid and transfer it to the weighing vessel.

  • Immediately and tightly reseal the main container.

  • Place the cap back on the weighing vessel and record the stable mass.[1]

  • Work efficiently to minimize exposure time to less than 30-60 seconds.

Causality: This technique avoids exposing the bulk of the transferred compound to the atmosphere during weighing, making it more accurate than direct weighing for sensitive materials.

Procedure:

  • Tare a clean, dry vial with a secure cap.

  • Quickly transfer a portion of the hygroscopic salt (more than the amount needed) into the vial, cap it, and record the total mass (M1).

  • Take the vial to your reaction setup. Quickly open it and tap out the desired amount of solid into the reaction flask.

  • Immediately recap the vial and re-weigh it to get the final mass (M2).

  • The mass of the salt added to the reaction is M1 - M2.

Causality: For highly hygroscopic or water-reactive salts, isolation from the atmosphere is non-negotiable. A glove box provides the ultimate controlled environment.[4][7]

Procedure:

  • Introduce the sealed container of the salt, a balance, weighing paper or vials, and spatulas into the glove box antechamber.

  • Cycle the antechamber atmosphere (evacuate and refill with inert gas) at least three times before opening the inner door.[7][8]

  • Once inside the glove box, allow the items to sit for 15-20 minutes to allow any residual atmospheric moisture to be scrubbed from their surfaces.

  • Perform the weighing operation directly on the balance inside the glove box.

  • Transfer the weighed solid into a vial or flask that can be securely sealed before removal from the glove box.

Protocol: Addition to the Reaction Vessel

Causality: Maintaining an inert atmosphere during the addition of the salt is crucial to prevent last-minute contamination of a water-sensitive reaction.

Procedure:

  • Glassware Preparation: Ensure all reaction glassware is rigorously dried, either in a drying oven (e.g., 125°C overnight) or by flame-drying under vacuum.[4][8][11] Assemble the apparatus while hot and allow it to cool under a positive pressure of dry inert gas (N₂ or Ar).

  • Inert Atmosphere: Use a Schlenk line or a manifold to maintain a slight positive pressure of inert gas in the reaction flask.[7][8]

  • Solid Addition:

    • Remove the stopper or septum from the reaction flask.

    • Simultaneously, increase the inert gas flow to create a strong positive pressure, preventing air from entering the flask.

    • Quickly add the weighed hygroscopic salt.

    • Immediately replace the stopper or septum.

    • Reduce the gas flow to a gentle bubble rate.

  • Addition as a Solution/Slurry (Alternative): For highly controlled additions, the salt can be weighed in a sealed vial (in a glove box), dissolved in a dry, anhydrous solvent, and transferred to the reaction flask via a gas-tight syringe or cannula.[3][4]

Visualization of Workflows

Decision Workflow for Handling Hygroscopic Salts

The following diagram outlines a decision-making process for selecting the appropriate handling environment.

G start Start: Receive Dihydrochloride Salt check_sds Consult SDS for Hygroscopicity Data start->check_sds decision Assess Sensitivity check_sds->decision method_A Low to Moderate Hygroscopicity decision->method_A Slow moisture uptake method_B High Hygroscopicity decision->method_B Rapid moisture uptake or deliquescent protocol_A Store in Desiccator Weigh Rapidly or by Difference on Benchtop method_A->protocol_A protocol_B Store in Glove Box Weigh and Handle Exclusively in Glove Box method_B->protocol_B

Caption: Decision tree for selecting the appropriate handling environment.

Workflow for Inert Atmosphere Transfer

This diagram illustrates the key steps for adding a hygroscopic solid to a reaction flask under inert conditions.

G cluster_prep Preparation cluster_transfer Transfer weigh 1. Weigh Salt in Sealed Vial (Method 4.2.3) gas_flow 3. Increase N₂ Flow (Positive Pressure) setup 2. Assemble Dry Glassware Under Inert Gas (N₂/Ar) add_solid 4. Quickly Add Solid to Flask gas_flow->add_solid Counter-flow reseal 5. Reseal Flask add_solid->reseal

Caption: Workflow for transferring solids under a positive inert gas pressure.

Troubleshooting

Problem Potential Cause Solution
Unstable balance reading during weighing The compound is actively absorbing moisture from the air.[1]Work more quickly. Use a container with a smaller opening. If the problem persists, move to a lower humidity environment (glove box).[1]
Clumping or caking of the solid Prolonged or repeated exposure to humid air during storage or use.Use a fresh, unopened container if possible. If not, dry the material under high vacuum (if thermally stable) before use and re-analyze water content.
Inconsistent or low reaction yields Inaccurate stoichiometry due to absorbed water; quenching of water-sensitive reagents/catalysts.Determine the water content via Karl Fischer titration and adjust the mass accordingly. Adhere strictly to anhydrous handling protocols (Section 4.0).
Formation of unexpected byproducts Hydrolysis of the dihydrochloride salt or subsequent reagents.Ensure all solvents and reagents are rigorously dried. Purge the reaction vessel thoroughly with inert gas before adding reagents.

Conclusion

The hygroscopic nature of many dihydrochloride salts presents a significant but manageable challenge in organic synthesis. By understanding the underlying principles of moisture absorption and implementing a systematic approach to environmental control, handling, and addition, researchers can mitigate the associated risks. The adoption of these protocols—from proper storage and acclimatization to the use of controlled atmospheres for sensitive operations—is an investment in experimental integrity, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • Water Sensitive Reactions. Utah Tech University. [Link]

  • How To Run A Reaction: The Setup. University of Rochester, Department of Chemistry. [Link]

  • Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review. [Link]

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  • 13.1.2 Describe the reactions of chlorine and the chlorides referred to in 13.1.1 with water. YouTube. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit r/chemistry. [Link]

  • Would adding a water soluble salt (e.g. NaCl) affect a water sensitive reaction? Chemistry Stack Exchange. [Link]

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Application

Application Notes &amp; Protocols: Strategic Functionalization of the Azetidine Ring

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendant Role of the Azetidine Scaffold in Modern Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has tran...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of the Azetidine Scaffold in Modern Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its status as a mere structural curiosity to become a cornerstone in contemporary drug discovery and development.[1][2][3] Its unique conformational rigidity and sp³-rich character impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic significance.[1] This guide offers a detailed exploration of the principal reaction mechanisms for azetidine functionalization, complete with actionable protocols, to empower scientists in leveraging this versatile scaffold.

Part 1: Mechanistic Insights into Azetidine Functionalization

The reactivity of the azetidine ring is governed by a delicate interplay between its inherent ring strain (approximately 25.4 kcal/mol) and the nucleophilicity of the nitrogen atom.[4] This strain makes the ring susceptible to reactions that larger, less strained heterocycles would not readily undergo.[4][5] We will delve into three primary strategies for modifying the azetidine core: N-functionalization, C-H functionalization, and ring-opening reactions.

N-Functionalization: The Gateway to Azetidine Diversity

The most direct approach to modifying the azetidine scaffold is through its nitrogen atom. The lone pair of electrons on the nitrogen serves as a nucleophilic handle for a wide range of electrophiles, allowing for the introduction of diverse substituents.

Mechanism: N-functionalization typically proceeds through a classical nucleophilic substitution (SN2) or acylation pathway. The nitrogen atom attacks an electrophilic center, leading to the formation of a new bond. Common transformations include N-alkylation, N-acylation, and N-arylation.

Key Considerations:

  • Steric Hindrance: Bulky substituents on either the azetidine ring or the electrophile can impede the reaction.

  • Protecting Groups: In multi-step syntheses, the azetidine nitrogen may require protection. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are often employed.

  • Basicity: The basicity of the azetidine nitrogen, which influences its nucleophilicity, can be modulated by substituents on the ring.

Diagram 1: General Mechanism of Azetidine N-Functionalization

N_Functionalization Azetidine Azetidine TransitionState Transition State Azetidine->TransitionState Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->TransitionState Product N-Functionalized Azetidine TransitionState->Product LeavingGroup Leaving Group (X-) TransitionState->LeavingGroup

Caption: Nucleophilic attack of the azetidine nitrogen on an electrophile.

C-H Functionalization: Precision Engineering of the Azetidine Core

Direct functionalization of the carbon-hydrogen bonds of the azetidine ring represents a more advanced and powerful strategy.[6][7] This approach allows for the introduction of substituents at specific positions without the need for pre-installed functional groups.

Mechanism: Transition-metal catalysis is the predominant method for C-H functionalization of saturated heterocycles like azetidine.[6][7][8] A common strategy involves the use of a directing group, typically attached to the nitrogen atom, which coordinates to a metal catalyst (e.g., palladium, rhodium) and brings it into proximity with a specific C-H bond.[6][7] This facilitates the cleavage of the C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond.

Key Considerations:

  • Directing Group: The choice of directing group is crucial for controlling the regioselectivity of the reaction.

  • Catalyst System: The combination of the metal catalyst and its ligands dictates the efficiency and scope of the transformation.

  • Oxidant: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst.

Diagram 2: Directed C-H Functionalization Workflow

CH_Functionalization cluster_catalytic_cycle Catalytic Cycle A Azetidine with Directing Group (DG) C Coordination A->C B Metal Catalyst (M-L) B->C D C-H Activation C->D Intramolecular F Reductive Elimination D->F E Coupling Partner (R-X) E->F G Functionalized Azetidine F->G H Regenerated Catalyst F->H Turns over H->C

Caption: A simplified catalytic cycle for directed C-H functionalization.

Ring-Opening Reactions: Harnessing Strain for Synthetic Advantage

The inherent strain of the azetidine ring can be exploited to drive ring-opening reactions, providing access to valuable 1,3-amino-functionalized acyclic compounds.[9]

Mechanism: Ring-opening can be initiated by either nucleophiles or electrophiles. In nucleophilic ring-opening, a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond.[10][11] This process is often facilitated by activating the nitrogen atom, for instance, through protonation or by installing an electron-withdrawing group, which makes the ring more electrophilic.[12][13]

Key Considerations:

  • Regioselectivity: The site of nucleophilic attack is influenced by steric and electronic factors of substituents on the azetidine ring.

  • Stereochemistry: The stereochemical outcome of the ring-opening is critical, especially when starting with a chiral azetidine.

  • Activating Group: The choice of N-substituent can significantly impact the ease of ring-opening.

Diagram 3: Nucleophilic Ring-Opening of an Activated Azetidine

Ring_Opening Azetidinium Activated Azetidine (e.g., N-Sulfonylazetidine) Attack Nucleophilic Attack Azetidinium->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Product Ring-Opened Product (Functionalized Amine) Attack->Product Ring Cleavage

Caption: Nucleophilic attack leading to the opening of the azetidine ring.

Part 2: Protocols and Experimental Design

The following protocols are illustrative examples and may require optimization for specific substrates.

Protocol 2.1: N-Arylation of Azetidine via Buchwald-Hartwig Amination

Objective: To synthesize N-aryl azetidines, a prevalent motif in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16]

Materials:

  • Azetidine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP or Xantphos)

  • Base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), palladium precatalyst (1-5 mol%), and phosphine ligand (1-5 mol%).

  • Add the base (1.5-2.0 mmol).

  • Add azetidine (1.2 mmol).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Data:

Starting MaterialProductExpected ¹H NMR (Aromatic-H)Expected ¹H NMR (Azetidine-H)
4-bromotolueneN-(p-tolyl)azetidine~6.5-7.1 ppm~3.9 ppm (t), ~2.4 ppm (quintet)
Protocol 2.2: Palladium-Catalyzed β-C(sp³)–H Arylation of N-Acyl Azetidine

Objective: To achieve regioselective functionalization at the β-position of the azetidine ring using a directing group strategy.

Materials:

  • N-acyl azetidine (e.g., N-picolinoylazetidine)

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Ag₂CO₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or t-amyl alcohol)

  • Inert atmosphere

Procedure:

  • To a dry reaction tube, add N-acyl azetidine (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (5-10 mol%), and the oxidant (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with a suitable solvent and filter to remove insoluble salts.

  • Concentrate the filtrate and purify by flash column chromatography.

Expected Data:

ProductExpected ¹H NMR (New Aryl-H)Expected ¹H NMR (Azetidine β-H)
N-picolinoyl-3-(p-tolyl)azetidine~7.1-7.3 ppm~4.0-4.3 ppm
Protocol 2.3: Lewis Acid-Mediated Ring-Opening of an N-Sulfonylazetidine

Objective: To synthesize a γ-haloamine through the regioselective ring-opening of an N-activated azetidine.

Materials:

  • N-Tosylazetidine

  • Lewis acid (e.g., BF₃·OEt₂)

  • Halide source (e.g., tetrabutylammonium bromide)

  • Anhydrous dichloromethane

  • Inert atmosphere

Procedure:

  • Dissolve N-tosylazetidine (1.0 mmol) and the halide source (1.2 mmol) in anhydrous dichloromethane (10 mL) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the Lewis acid (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Expected Data:

ProductExpected ¹H NMR (CH₂-Br)Expected ¹H NMR (CH₂-N)
N-(3-bromopropyl)-4-methylbenzenesulfonamide~3.4-3.6 ppm (t)~3.1-3.3 ppm (t)

Part 3: Troubleshooting and Expert Recommendations

  • Low Yields in Buchwald-Hartwig Amination: Screen different phosphine ligands and bases. Ensure the reaction is performed under strictly anhydrous and inert conditions.

  • Poor Regioselectivity in C-H Functionalization: The directing group is paramount. If regioselectivity is poor, consider alternative directing groups. The choice of solvent can also significantly influence the outcome.

  • Incomplete Ring-Opening: Ensure a sufficiently strong Lewis acid is used to activate the azetidine ring. The nucleophilicity of the halide source is also important.

Conclusion

The functionalization of the azetidine ring is a vibrant and enabling field in modern organic synthesis. A firm grasp of the underlying reaction mechanisms—N-functionalization, C-H activation, and strain-driven ring-opening—is crucial for the rational design of novel azetidine-containing molecules. By mastering these strategies, researchers can effectively harness the unique properties of the azetidine scaffold to create next-generation pharmaceuticals and advanced materials.

References

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Technical Notes & Optimization

Troubleshooting

Improving reaction yields with N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

Technical Support Center: Optimizing Reactions with N-(oxolan-3-yl)azetidin-3-amine dihydrochloride Executive Summary: The "Invisible" Yield Killer Reagent: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride CAS: [1257045-9...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions with N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

Executive Summary: The "Invisible" Yield Killer

Reagent: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride CAS: [1257045-99-0] (Representative) Core Challenge: This reagent combines a high-strain heterocycle (azetidine) with high polarity (secondary amine + ether oxygen). The Verdict: Low yields are rarely due to "bad chemistry" but rather physical loss during workup or incomplete salt neutralization . This guide treats the reagent not just as a chemical reactant, but as a physical system requiring specific handling.

Module 1: Pre-Reaction Preparation (The Salt Trap)

Q: My reaction mixture remains heterogeneous or shows no conversion by LCMS. Is the reagent bad? A: The reagent is likely fine, but your "Free-Basing" strategy is failing. This molecule is a dihydrochloride (2HCl) salt. It is highly acidic and hygroscopic. If you treat it like a mono-HCl salt, you are under-dosing your base, leaving the amine protonated and non-nucleophilic.

The "2.5x Rule" Protocol: For every 1 mmol of amine-2HCl, you must add at least 2.5 equivalents of base (e.g., DIPEA, TEA) to ensure the amine is free to react.

ParameterStandard Protocol (Failure Prone)Optimized Protocol (High Yield)
Base Stoichiometry 1.0 - 1.5 eq3.0 - 4.0 eq (organic bases)
Solubility DCM or Toluene (Salt crashes out)DMF, DMAc, or DMSO (Salt dissolves)
Order of Addition Add all at oncePre-mix Amine 2HCl + Base for 10 min before adding electrophile

DOT Diagram: The Salt Neutralization Decision Tree

SaltNeutralization Start Start: Amine 2HCl Salt Solvent Select Solvent Start->Solvent NonPolar DCM / THF Solvent->NonPolar Low Solubility Polar DMF / DMSO / DMAc Solvent->Polar High Solubility ResultFail FAIL: Salt remains Amine inactive NonPolar->ResultFail Salt Aggregates BaseAdd Add Base (DIPEA/TEA) Polar->BaseAdd Check Is Base > 2.5 eq? BaseAdd->Check Check->ResultFail No (< 2.5 eq) ResultSuccess SUCCESS: Homogeneous Free Amine Generated Check->ResultSuccess Yes (> 2.5 eq)

Caption: Workflow to ensure complete liberation of the nucleophilic amine from its dihydrochloride salt form.

Module 2: Reaction Optimization (Coupling Strategies)

Q: I see product formation by LCMS, but also a +18 mass peak or significant decomposition. What is happening? A: You are likely triggering Azetidine Ring Opening . The azetidine ring has ~25 kcal/mol of ring strain.[1] Under high heat (>100°C) or strong Lewis acid conditions, the ring relieves strain by hydrolyzing (opening), often creating a primary amine byproduct that ruins stoichiometry.

Scenario A: Amide Coupling (HATU/EDC)

  • Issue: Over-activation leads to side reactions on the azetidine nitrogen.

  • Fix:

    • Activate the Carboxylic Acid first (Acid + HATU + Base) for 5-10 mins.

    • Then add the N-(oxolan-3-yl)azetidin-3-amine (pre-neutralized).

    • Critical: Keep pH > 8. Acidic pH accelerates ring opening.

Scenario B: S_NAr (Nucleophilic Aromatic Substitution)

  • Issue: Requires heat, which risks degradation.

  • Fix: Switch solvent to NMP or DMSO to increase rate at lower temperatures (max 80°C). Use Fluoride leaving groups (more reactive) rather than Chloride to lower the energy barrier.

Module 3: Work-up & Purification (The "Invisible" Loss)

Q: The reaction worked (LCMS shows 90% conversion), but I recovered <20% mass after extraction. Where did it go? A: It is in your aqueous waste layer. The combination of the cyclic ether (oxolane) and the secondary amine makes this molecule highly amphiphilic. It loves water.

Troubleshooting the Extraction:

MethodOutcomeRecommendation
EtOAc / Water FAIL. Product stays in water.Do NOT use.
DCM / Water Moderate. Emulsions likely.Use only if product is very lipophilic.
CHCl3 / IPA (3:1) EXCELLENT. Standard Protocol.
Salting Out REQUIRED. Saturate aqueous layer with NaCl.

The "Salting Out" Protocol:

  • Quench reaction with minimal water.

  • Saturate the aqueous phase with solid NaCl until no more dissolves.

  • Extract 3x with Chloroform:Isopropanol (3:1) .

  • Dry organic layer over Na2SO4 (MgSO4 can be slightly acidic/Lewis acidic).

DOT Diagram: The "Save Your Yield" Extraction Flow

ExtractionLogic Reaction Reaction Mixture (Polar Product) Quench Quench (Sat. NaCl) Reaction->Quench SolventChoice Choose Solvent Quench->SolventChoice EtOAc Ethyl Acetate SolventChoice->EtOAc DCM_IPA CHCl3 : IPA (3:1) SolventChoice->DCM_IPA OutcomeLoss LOSS: Product in Aqueous EtOAc->OutcomeLoss OutcomeWin RECOVERY: Product in Organic DCM_IPA->OutcomeWin

Caption: Solvent selection logic to prevent partitioning of the polar azetidine derivative into the aqueous waste stream.

FAQ: Rapid Fire Troubleshooting

Q: Can I use HCl in Dioxane to deprotect a Boc group elsewhere on the molecule? A: Yes, but be careful. While the azetidine ring is relatively stable to acid at room temperature [1], prolonged exposure or heating in strong acid can open the ring. Keep it cold (0°C to RT) and monitor strictly.

Q: The 2HCl salt is clumping and hard to weigh. Is it wet? A: Yes, it is hygroscopic.

  • Fix: Dry the salt in a vacuum desiccator over P2O5 overnight before critical weighing. Alternatively, make a stock solution in DMSO and dose volumetrically.

Q: I need to scale up to 50g. Any safety concerns? A: Azetidines are high-energy molecules.

  • Thermal Runaway: Ensure efficient cooling during the neutralization step (exothermic).

  • Stability: Do not distill the free base at high temperatures (>120°C) or reduced pressure without testing thermal stability (DSC) first.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Organic & Biomolecular Chemistry. (Discusses the strain energy and stability profiles of azetidine rings). Link

  • Process Optimization for Amide Coupling. Current Chemistry Letters. (Provides general protocols for optimizing secondary amine couplings). Link

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides. Journal of the American Chemical Society. (Highlights the polarity and handling of substituted azetidines in drug discovery). Link

  • Practical Synthesis of Azetidine Derivatives. Chemical & Pharmaceutical Bulletin. (Industrial scale handling of azetidine salts). Link

Sources

Optimization

Purification methods for N-(oxolan-3-yl)azetidin-3-amine reaction mixtures

Executive Summary This guide addresses the purification of N-(oxolan-3-yl)azetidin-3-amine (also known as N-(tetrahydrofuran-3-yl)azetidin-3-amine).[1][2] This molecule presents a "perfect storm" of purification challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of N-(oxolan-3-yl)azetidin-3-amine (also known as N-(tetrahydrofuran-3-yl)azetidin-3-amine).[1][2] This molecule presents a "perfect storm" of purification challenges:

  • High Polarity: The secondary amine and ether oxygen make it water-soluble, complicating aqueous extraction.

  • UV Invisibility: It lacks a chromophore (no aromatic rings/conjugated systems), rendering standard UV-Vis detection useless.[1]

  • Chemical Instability: The strained azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization.

  • Silica Interaction: The basic amine interacts strongly with acidic silanols, causing severe peak tailing.

Module 1: Critical Analysis of Reaction Mixtures

The "Invisible" Product Problem

Before attempting purification, you must verify your product exists.[1][2] Standard TLC with UV (254 nm) will show nothing.

Diagnostic Protocol:

  • TLC Visualization: Do not rely on UV.[3] You must use stains.

    • Ninhydrin:[4] Stains secondary amines (red/pink).

    • Potassium Permanganate (KMnO₄):[2] Stains the oxidizable amine/ether (yellow on purple).

    • Iodine Chamber: Universal stain (brown spots).

  • LC-MS Confirmation: This is mandatory.[1] Look for the [M+H]⁺ peak (approx. 143.1 m/z). If you see a peak at [M+18] or [M+H+18], you have likely opened the ring (hydration product).[2]

Module 2: Purification Decision Matrix

Select your method based on reaction scale and available equipment.

Purification_Decision_Tree Start Start: Crude Reaction Mixture Scale_Check What is your scale? Start->Scale_Check Small_Scale < 500 mg Scale_Check->Small_Scale Large_Scale > 500 mg Scale_Check->Large_Scale SCX Method A: SCX Cartridge (Catch & Release) Small_Scale->SCX Routine Purity Prep_HPLC Method C: Prep-HPLC (High pH + ELSD/MS) Small_Scale->Prep_HPLC High Purity Purity_Check High Purity Required? (>98%) Large_Scale->Purity_Check Salt_Form Method B: Salt Crystallization (Oxalate/HCl) Purity_Check->Salt_Form Yes (Stable Storage) Distillation Method D: Kugelrohr Distillation (High Vacuum) Purity_Check->Distillation No (Crude use)

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and purity requirements.

Module 3: The "Catch and Release" Protocol (SCX)

Best for: Small scale (<1g), removing non-basic impurities (starting materials, solvents).[1][2]

Strong Cation Exchange (SCX) chromatography exploits the basicity of the secondary amine. The product binds to the sulfonic acid resin while neutrals wash through.

Protocol:

  • Conditioning: Flush SCX cartridge with MeOH (3 CV - Column Volumes).

  • Loading: Dissolve crude oil in minimal MeOH or DCM. Load onto cartridge.

    • Note: If the crude is not soluble, add a small amount of water, but keep organic content high to ensure wetting.[1][2]

  • Washing (The "Catch"): Flush with MeOH (5 CV).

    • Result: Neutrals (unreacted oxolan-3-one, solvents) elute.[1][2] The amine remains bound.

  • Elution (The "Release"): Flush with 2M NH₃ in MeOH (3-5 CV).

    • Mechanism:[5] Ammonia displaces the azetidine product.

  • Finishing: Concentrate the ammoniacal filtrate immediately at <40°C to avoid degradation.

Troubleshooting SCX:

  • Issue: Product elutes in the wash step.

    • Cause: The crude mixture was too acidic (protonating the resin) or too much salt was present.

    • Fix: Free-base the crude mixture with solid K₂CO₃, filter, and reload.[1][2]

Module 4: Extraction & "Salting Out" (Scale-Up)

Best for: Large scale (>1g) where chromatography is too expensive.[1][2]

Standard EtOAc/Water extraction often fails because the partition coefficient (


) of this polar amine is too low. You must force the amine into the organic layer.

The "Salting Out" Protocol:

  • Basify: Adjust aqueous reaction mixture to pH > 12 using 50% NaOH (keep cold, 0°C).

    • Warning: Azetidines are sensitive to heat; do not let the exotherm spike the temperature.

  • Saturate: Add solid NaCl or K₂CO₃ until the aqueous layer is saturated. This "salts out" the organic amine.[4]

  • Solvent Selection: Do not use Diethyl Ether or Hexanes.

    • Use:DCM (Dichloromethane) or IPA/CHCl₃ (1:3) .[2]

  • Extraction: Extract 4-5 times. This molecule loves water; multiple extractions are mandatory.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) as it is slightly acidic and can trap amines.

Module 5: Preparative HPLC (The "Invisible" Peak)

Best for: Final polishing of library compounds.

The Challenge: You cannot see the peak with UV. The Solution: You must use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) triggering.[2]

Recommended Conditions:

Parameter Setting/Choice Rationale
Column C18 or Phenyl-Hexyl (High pH stable) Phenyl phases often show better selectivity for cyclic amines.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10) CRITICAL: High pH keeps the amine neutral (unprotonated), improving peak shape and retention.[2]
Mobile Phase B Acetonitrile Standard organic modifier.
Gradient 0% to 30% B (Shallow gradient) The molecule is very polar and will elute early (near void volume) if gradient is too steep.

| Detection | ELSD (Gain: High) or MS (ESI+) | No chromophore exists for UV detection.[2] |

Warning on TFA: Avoid Trifluoroacetic Acid (TFA) in the mobile phase.

  • TFA salts of azetidines are hygroscopic oils (hard to handle).

  • Concentrating TFA solutions with heat can trigger acid-catalyzed ring opening.

  • If you must use acid, use Formic Acid (volatile, weaker).[1][2]

Module 6: Salt Formation (Stabilization)

If the free base is an unstable oil, convert it to a solid salt for storage.[2]

Oxalate Salt Protocol:

  • Dissolve the purified free base in a small amount of EtOAc or EtOH.

  • Add 1 equivalent of Oxalic Acid (dissolved in warm EtOH) dropwise.

  • A white precipitate should form.

  • Cool, filter, and wash with cold Et₂O.[1]

    • Why Oxalate? Oxalates often crystallize better than HCl salts for small polar amines and are less hygroscopic.

Frequently Asked Questions (FAQ)

Q1: My product disappears after concentration. Where did it go?

  • A: Two possibilities:

    • Volatility: While the MW (142) suggests it's not highly volatile, high vacuum for extended periods can sublime it.

    • Polymerization: If concentrated with residual acid and heat, the azetidine ring may open and polymerize. Always neutralize before concentration.

Q2: Can I use Silica Gel Flash Chromatography?

  • A: Only if modified. Standard silica is acidic. The amine will streak and stick.

    • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes. Use a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1).[1][2]

Q3: I see a peak at M+18 in the Mass Spec. What is it?

  • A: That is the ring-opened hydrolysis product (amino-alcohol).[1] This indicates your reaction or workup was too acidic or too hot.

References
  • Azetidine Stability & Ring Strain

    • Source: Couty, F., & Evano, G. (2006).[1][2] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

    • Relevance: Defines the pH limits for azetidine stability (pH 2-11 is generally safe; strong acid + he
    • URL:[Link][2]

  • Purification of Polar Amines (SCX)

    • Source: Teledyne ISCO Application Note AN83. "Purification of Amine Compounds using RediSep® SCX Columns."
    • Relevance: Validates the "Catch and Release" mechanism for secondary amines.
    • URL:[Link]

  • Detection of Non-Chromophoric Compounds

    • Source: Lucena, R., et al. (2007).[1][2] "Evaporative light scattering detection in HPLC: A universal detector?" Analytical and Bioanalytical Chemistry.

    • Relevance: Confirms ELSD necessity for aliph
    • URL:[Link][2]

Sources

Troubleshooting

Removing excess HCl from azetidin-3-amine dihydrochloride prior to coupling

Topic: Removal of Excess HCl Prior to Coupling Reactions Knowledge Base: The Chemistry of the Salt Why is this challenging? Azetidin-3-amine dihydrochloride ( ) presents a unique challenge compared to standard amine salt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess HCl Prior to Coupling Reactions

Knowledge Base: The Chemistry of the Salt

Why is this challenging? Azetidin-3-amine dihydrochloride (


) presents a unique challenge compared to standard amine salts.[1] You are dealing with a small, highly polar, strained heterocycle containing two basic nitrogen centers:
  • The Azetidine Ring Nitrogen: Secondary amine, highly basic (

    
    ).
    
  • The Exocyclic Primary Amine: Primary amine (

    
    ).
    

The Stoichiometry Trap Because it is a dihydrochloride (


), the salt carries two equivalents of acid.[1]
  • Standard Mistake: Adding 1.0–1.2 equivalents of base (e.g., DIEA or TEA) treats it like a monohydrochloride.[1] This leaves the solution acidic, protonating the most basic center (the ring), and inhibiting nucleophilic attack.

  • Requirement: You need >2.0 equivalents of base just to neutralize the HCl. For a coupling reaction to proceed efficiently, you typically need 3.0–4.0 equivalents of base.[1]

Solubility Profile

  • Dihydrochloride Salt: Soluble in water, MeOH, DMSO.[1] Insoluble in DCM, THF, Et2O.

  • Free Base: Highly water-soluble (hygroscopic) and moderately volatile.[1][2] It does not partition well into organic solvents like DCM or EtOAc during aqueous workup.

Protocol Library: De-salting Methodologies

Choose the method based on your downstream application.

Method A: In-Situ Neutralization (Recommended for Peptide Coupling)

Best for: Amide couplings (HATU, EDC) or SNAr reactions where salts are tolerable.[1][2]

Concept: Do not isolate the free base. Overwhelm the HCl with a tertiary amine base within the reaction vessel.

Protocol:

  • Dissolve Azetidin-3-amine 2HCl (1.0 eq) in the reaction solvent (DMF or DMAc are preferred due to solubility; DCM may require a co-solvent).[1][2]

  • Add N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.5 – 4.0 eq).[1]

    • Observation: A white precipitate (DIEA·HCl) will likely form immediately. This is normal.

  • Stir for 10–15 minutes to ensure full deprotonation.

  • Add your electrophile (acid/coupling reagent or activated halide).

  • Proceed with the reaction.[3][4]

Critical Note: If using DCM, the amine salt may not dissolve initially.[5] Add the base to the suspension; the free base will dissolve as it forms, while the mineral salt (DIEA[1]·HCl) precipitates.

Method B: Heterogeneous Scavenging (The "Clean" Free Base)

Best for: Reactions sensitive to soluble salts or when a precise stoichiometry of base is required.

Concept: Use a polymer-supported carbonate to sequester HCl.[2] The HCl binds to the resin, and the free amine remains in solution.

Protocol:

  • Suspend Azetidin-3-amine 2HCl (1.0 eq) in anhydrous Methanol (MeOH) or a MeOH/DCM mixture (10 mL/g).

  • Add MP-Carbonate or Si-Carbonate resin (approx.[1] 3.0–4.0 molar equivalents of capacity).

    • Note: Check the loading of your resin (usually 2.5–3.0 mmol/g).

  • Agitate gently (orbit shaker) for 1–2 hours at room temperature.

    • Do not use magnetic stirring, which can grind the resin beads.

  • Filter off the resin beads using a fritted funnel.

  • Rinse beads with dry MeOH.

  • Concentrate the filtrate carefully (avoid high vacuum/heat for prolonged periods as the free base is volatile).

  • Re-dissolve in your reaction solvent immediately.

Method C: Ion Exchange (For Bulk Preparation)

Best for: Preparing large stocks of free base.[1]

Protocol:

  • Dissolve the salt in minimal water.

  • Load onto a Strong Anion Exchange (SAX) cartridge (OH- form) pre-equilibrated with water.

  • Elute with water. The chloride ions are retained; the free base elutes.

  • Lyophilize the aqueous fraction.

    • Warning: Do not use rotary evaporation with heat; you will lose the product. Lyophilization is safer for this hygroscopic amine.

Decision Matrix & Workflow

Caption: Decision tree for selecting the optimal desalting method based on experimental needs.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Coupling Insufficient Base: You likely calculated base equivalents based on a mono-HCl assumption (1.0 eq), leaving the reaction acidic.[1][2]Increase base to 3.5–4.0 eq . The first 2.0 eq are sacrificial (neutralizing HCl).
Product Missing after Workup Aqueous Solubility: You attempted to extract the free amine (or a polar product) using a standard NaOH/DCM wash. The amine stayed in the water.[6]Do not extract. Evaporate the reaction mixture and purify directly via Reverse Phase (C18) Prep-HPLC.
White Precipitate on Base Addition Salt Formation: Formation of DIEA·HCl or TEA·HCl. This is chemically inert in most couplings.Ignore it. Ensure your magnetic stirring is vigorous enough to keep the suspension moving.
Resin Desalting Failed Solvent Mismatch: Used a non-polar solvent (DCM) where the salt was insoluble, preventing interaction with the resin.Use Methanol (MeOH) for the resin step. The salt must be in solution to exchange ions with the solid phase.

Frequently Asked Questions (FAQ)

Q: Can I just dissolve the salt in water, add NaOH, and extract with DCM? A: No. Azetidin-3-amine is a small, polar diamine.[1][2] Its partition coefficient (


) is extremely low (negative).[1] If you basify and try to extract, the free amine will remain in the aqueous layer, and you will recover nothing in the organic layer [1].[1]

Q: Is the azetidine ring stable to strong base? A: Yes. Unlike aziridines (3-membered rings) which are highly liable to ring-opening nucleophilic attack, azetidines (4-membered rings) are kinetically much more stable to basic conditions.[1][2] You can safely use NaOH, Carbonate, or DIEA without opening the ring [2].

Q: Why does my reaction mixture turn into a thick paste when I add DIEA? A: High Concentration. The formation of 2 equivalents of DIEA·HCl creates a significant mass of solids. Dilute your reaction mixture or switch to a solvent with better solubility for organic salts (e.g., DMF instead of THF).

Q: Can I use propylene oxide to scavenge the HCl? A: Proceed with caution. While propylene oxide is a common acid scavenger for amino acids, it acts as an alkylating agent. With a highly nucleophilic secondary amine like azetidine, there is a risk of alkylating the ring nitrogen if the temperature is uncontrolled [3].

References
  • University of Rochester. (n.d.).[7] Workup for Removing Amines: Solubility and Partitioning. Not Voodoo. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine stability).

  • ResearchGate Community. (2015). Discussions on removing HCl from amine salts using scavengers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(oxolan-3-yl)azetidin-3-amine Reactivity Guide

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It synthesizes physicochemical data with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It synthesizes physicochemical data with practical troubleshooting protocols.

Case ID: AZT-OX-003 Subject: pH Optimization for Reactivity, Stability, and Selectivity Status: Active Audience: Medicinal Chemists, Process Chemists, Structural Biologists[1][2]

Executive Summary: The "Golden Zone"

For the diamine N-(oxolan-3-yl)azetidin-3-amine (and its salts), pH control is the single most critical variable. You are balancing three competing forces:

  • Nucleophilicity (Requires High pH): Both amine centers must be deprotonated to react.

  • Ring Integrity (Requires Neutral/Basic pH): The strained azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis/polymerization).

  • Electrophile Stability (Requires Neutral pH): Common coupling partners (NHS esters, acyl chlorides) degrade rapidly at high pH.

The Optimal Operating Window: pH 8.2 – 9.0

  • Storage (Solid): Store as Dihydrochloride salt (

    
    ) at -20°C (Indefinite stability).
    
  • Storage (Solution): pH 4.0 – 6.0 (Short-term only; prevents oxidation but risks slow ring opening if nucleophiles are present).

  • Reaction: pH 8.5 (Borate or Carbonate buffers recommended over Phosphate).

Module 1: Chemical Stability & Storage (The "Before" Phase)

Q: My compound arrived as a dihydrochloride salt. Can I store it in DMSO?

A: Yes, but with caveats.

  • Solid State: The

    
     salt is the thermodynamically stable form. The protonation of the azetidine nitrogen (
    
    
    
    ) prevents nucleophilic self-attack (polymerization).
  • In Solution (DMSO): DMSO is slightly Lewis basic and hygroscopic. Over time, dissolved water can act as a nucleophile if the "effective pH" of the solution drops.

    • Recommendation: Store as a solid. If solution storage is mandatory, use anhydrous DMSO and store at -80°C. Avoid aqueous buffers for long-term storage.

Q: I see a new impurity at [M+18] in my LCMS. What happened?

A: You likely triggered Acid-Catalyzed Ring Opening .

  • Mechanism: At low pH (< 3.0), the azetidine nitrogen is fully protonated. While this usually protects against oxidation, it activates the C-N bonds.[1][2] If a nucleophile (like water) is present, it attacks the

    
    -carbon, opening the ring to form a linear amino-alcohol (Mass + 18 Da).
    
  • Fix: Never expose the free base to strong aqueous acids (e.g., 1M HCl) for extended periods. Use weak acids (Acetic acid, Formic acid) for pH adjustment if necessary.[1][2]

Module 2: Reaction Optimization (The "During" Phase)

Q: Which nitrogen will react first? (Regioselectivity)

A: This molecule is a diamine with two secondary amine sites.

  • Azetidine Ring Nitrogen (

    
    ): 
    
    
    
    . More basic, but often more nucleophilic due to ring strain releasing electronic repulsion upon attack.[1][2]
  • Exocyclic Linker Nitrogen (

    
    ): 
    
    
    
    . Less basic, sterically hindered by the flanking oxolane and azetidine rings.[1][2]

Scenario A: Amide Coupling (EDC/NHS or HATU)

  • Outcome: The Azetidine Ring Nitrogen is typically the primary nucleophile due to higher basicity and accessibility.

  • Protocol: To couple only the exocyclic amine, you must use a derivative where the azetidine ring is protected (e.g., 1-Boc-azetidin-3-amine derivatives).

Q: My yield is low (<20%) in standard EDC/NHS coupling. Why?

A: The pH was likely too low.

  • The Trap: Standard EDC protocols often cite pH 4.5–6.0 for the activation step. However, at pH 6.0, the azetidine nitrogen (

    
    ) is >99.999% protonated (
    
    
    
    ).[1][2] It is non-nucleophilic.
  • The Fix: You must perform a "Two-Step, pH-Shift" protocol.

    • Activate Carboxyl: EDC/NHS at pH 5.0 (MES buffer).

    • Couple Amine: Add your azetidine amine and immediately shift pH to 8.5 (using Borate or Bicarbonate). This deprotonates a fraction of the amine to drive the reaction.

Q: Can I use Phosphate Buffered Saline (PBS) at pH 7.4?

A: It is suboptimal. At pH 7.4, the fraction of free base (


) is negligible for the azetidine nitrogen. Reaction kinetics will be glacial, allowing the active ester (NHS) to hydrolyze before it couples.
  • Better Choice: 0.1 M Sodium Borate (pH 8.5) or 0.5 M Sodium Bicarbonate (pH 8.3).

Module 3: Workup & Purification (The "After" Phase)

Q: Can I use TFA in my mobile phase for Prep-HPLC?

A: Proceed with Caution.

  • Risk: Concentrating azetidines in 0.1% TFA (pH ~2) under heat (Rotovap) can induce ring opening.

  • Alternative: Use Formic Acid (0.1%) or Ammonium Acetate (10mM, pH 5) .[1][2] Formic acid is volatile and less aggressive.

  • Golden Rule: If you must use TFA, neutralize fractions immediately after collection with saturated

    
     or lyophilize from frozen state; do not rotovap liquid TFA solutions at high heat.[1][2]
    

Visualizing the Reactivity Landscape

The following diagram illustrates the "Golden Zone" for reactivity and the danger zones for degradation.

pH_Landscape Acid Acidic (pH < 4) Danger Zone Protonated Fully Protonated (NH2+) Stable but Inert Acid->Protonated Dominant State Neutral Neutral (pH 6-7.5) Low Reactivity Neutral->Protonated Equilibrium Favors NH+ FreeBase Free Base (NH) Nucleophilic Neutral->FreeBase < 0.1% Available Basic Basic (pH 8.2-9.0) Golden Zone Basic->FreeBase Partial Deprotonation (Kinetic Window) Extreme High Base (pH > 11) Hydrolysis Risk Extreme->FreeBase 100% Available Hydrolysis Electrophile Hydrolysis Extreme->Hydrolysis Destroys NHS/Esters RingOpen Ring Opening (Degradation) Protonated->RingOpen + Nucleophile (H2O) Coupling Reaction Coupling Reaction FreeBase->Coupling Reaction Optimal Rate

Caption: The "Golden Zone" (pH 8.2-9.0) balances the need for deprotonated amine nucleophiles against the risks of acid-catalyzed ring opening and base-catalyzed electrophile hydrolysis.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Mass +18 Da (M+H+18) Acid-catalyzed ring opening (Hydrolysis).Avoid pH < 4.0 during workup. Do not heat in TFA.
No Reaction (SM remains) pH too low; Amine is protonated.Increase reaction pH to 8.5 using Borate/Carbonate.
Precipitation Isoelectric point (pI) aggregation or salt formation.Ensure salt concentration is <150mM. Add 10% DMSO.
Multiple Products Non-selective reaction at both N-centers.Use a protected building block (e.g., 1-Boc-azetidin-3-amine) to isolate the exocyclic amine reactivity.

References

  • Sweeney, J. B. (2021).[1][2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Lowe, M. A., et al. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2024). Optimizing pH for EDC/NHS Reactions.

  • Master Organic Chemistry. (2017). Amine Basicity and pKaH: Trends in Nitrogen Heterocycles.

  • Uesugi, S., et al. (2023).[1][2][3] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Frontiers in Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

Executive Summary & Strategic Context N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is a high-value saturated heterocycle often utilized in fragment-based drug discovery (FBDD) as a rigidified diamine scaffold. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is a high-value saturated heterocycle often utilized in fragment-based drug discovery (FBDD) as a rigidified diamine scaffold. Its structural complexity arises from the coupling of two distinct strained rings: a four-membered azetidine and a five-membered oxolane (tetrahydrofuran), linked via a secondary amine.

The dihydrochloride salt form (2HCl) presents unique analytical challenges compared to the free base. The protonation of both nitrogen centers significantly alters the chemical environment, inducing strong deshielding effects and locking the molecular conformation.

This guide provides a comparative analysis of this compound in DMSO-d6 versus Deuterium Oxide (D2O) , establishing a self-validating protocol for structural confirmation and purity assessment.

Structural Dissection & Spin Systems

To interpret the spectrum accurately, the molecule must be visualized as two distinct spin systems coupled through the central amine linker.

A. The Azetidine Ring (Strain & Symmetry)
  • Protons: 5 total (4 methylene protons at C2/C4, 1 methine proton at C3).

  • Key Feature: In the 2HCl salt, the azetidine nitrogen is protonated (

    
    ). This positive charge exerts a strong electron-withdrawing effect, shifting the adjacent methylene protons (C2/C4) significantly downfield (typically 3.8 – 4.5 ppm ).
    
  • Stereochemical Complexity: The oxolan-3-yl group contains a chiral center. This chirality renders the two faces of the azetidine ring diastereotopic. Consequently, the protons at C2 and C4 may not appear as a simple doublet/triplet but rather as complex multiplets due to geminal and vicinal coupling inequivalence.

B. The Oxolane (THF) Ring
  • Protons: 7 total.[1]

  • Key Feature: The ether oxygen deshields the protons at positions 2 and 5 (3.5 – 3.9 ppm ). The proton at position 3 (linked to the nitrogen) is the diagnostic handle, typically appearing as a multiplet shielded relative to the ether protons but deshielded relative to the C4 methylene.

C. The Labile Protons (Salt Signature)
  • Protons: 4 exchangeable protons (2 on Azetidine N, 2 on Linker N).

  • Observation: Visible only in aprotic solvents (DMSO-d6) as broad singlets, typically between 9.0 – 10.5 ppm .

Comparative Solvent Analysis: DMSO-d6 vs. D2O

The choice of solvent is not merely logistical; it determines which structural features are visible.

Scenario A: DMSO-d6 (Structural Confirmation)
  • Purpose: Full structural elucidation, confirmation of salt stoichiometry (integration of NH protons), and observation of H-bonding.

  • Mechanism: DMSO is a hydrogen-bond acceptor. It stabilizes the ammonium protons, slowing their exchange rate effectively to the NMR timescale, rendering them visible.

Scenario B: D2O (Purity & Backbone Assay)
  • Purpose: Simplification of the aliphatic region, removal of broad NH peaks to uncover obscured methines, and precise integration of the carbon backbone.

  • Mechanism: Rapid Hydrogen-Deuterium (H/D) exchange occurs.[2] All NH protons are replaced by D, resulting in a silent spectral region above 5 ppm (excluding aromatics, if any impurities exist).

Comparative Data Table
Proton GroupAssignmentApprox. Shift (DMSO-d6)Approx. Shift (D2O)MultiplicityInterpretation Notes
NH2+ (Azetidine) Ammonium9.5 – 10.5 ppmSilent Broad sConfirmation of salt formation.
NH2+ (Linker) Ammonium9.0 – 9.8 ppmSilent Broad sConfirmation of linker protonation.
Azetidine C2/C4

-CH2 to N+
4.0 – 4.4 ppm4.2 – 4.6 ppmm / ddDiastereotopic splitting likely due to oxolane chirality.
Oxolane C2/C5

-CH2 to O
3.6 – 3.9 ppm3.7 – 4.0 ppmmOverlap common; integration is critical here.
Azetidine C3 Methine3.9 – 4.2 ppm4.1 – 4.4 ppmm (quint)Deshielded by two cationic nitrogens nearby.
Oxolane C3 Linker Methine3.4 – 3.6 ppm3.5 – 3.7 ppmmKey connectivity point.
Oxolane C4

-CH2
1.9 – 2.3 ppm2.0 – 2.4 ppmmMost shielded aliphatic signal.

Note: Shifts in D2O are typically slightly downfield compared to DMSO due to the high polarity and dielectric constant of water, which stabilizes the cationic species differently.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water suppression issues), follow this validated workflow.

Step 1: Sample Preparation
  • Massing: Weigh 5.0 – 10.0 mg of the dihydrochloride salt.

    • Why? Salts are often hygroscopic. Weighing less than 5mg increases error from water uptake; more than 10mg can cause viscosity broadening in DMSO.

  • Solvent Addition:

    • For DMSO-d6: Add 0.6 mL of DMSO-d6 (99.9% D). Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure oxolane signals).

    • For D2O: Add 0.6 mL of D2O. If pH adjustment is needed (rare for simple ID), use NaOD/DCl.

  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute.

    • Caution: Do not heat DMSO samples above 40°C, as this accelerates proton exchange and broadens NH signals.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The protons adjacent to the quaternary ammonium centers often have longer T1 relaxation times. A short D1 will lead to integration errors (underestimating the azetidine protons).

  • Scans (NS): 16 to 32 scans are sufficient for >5mg samples.

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing:

    • DMSO: Reference residual solvent peak (quintet) to 2.50 ppm .[3]

    • D2O: Reference HDO peak to 4.79 ppm (Note: This is temperature dependent; at 25°C it is 4.79).

Visualization of Logic & Mechanism

Diagram 1: Assignment Logic Flow

This workflow illustrates the decision-making process for assigning the overlapping aliphatic region.

NMR_Assignment_Flow Start Start: Acquire Spectrum (DMSO-d6) Check_NH Check 9.0 - 10.5 ppm region Start->Check_NH NH_Present Broad Singlets Present? (Confirm Salt Form) Check_NH->NH_Present Azetidine_ID Identify Azetidine Ring (Look for 4H multiplet @ 4.0-4.4 ppm) NH_Present->Azetidine_ID Yes Oxolane_ID Identify Oxolane Ether Protons (Look for 4H @ 3.6-3.9 ppm) Azetidine_ID->Oxolane_ID Overlap_Check Overlap Detected? Oxolane_ID->Overlap_Check Use_COSY Run 2D COSY (Correlate C3-Methine to C2/C4) Overlap_Check->Use_COSY Yes Final_Assign Final Assignment Overlap_Check->Final_Assign No Use_HSQC Run 2D HSQC (Separate CH vs CH2) Use_COSY->Use_HSQC Use_HSQC->Final_Assign

Caption: Logical workflow for deconvoluting the aliphatic region of N-(oxolan-3-yl)azetidin-3-amine 2HCl.

Diagram 2: Solvent-Dependent Proton Exchange

Understanding why the spectrum changes between DMSO and D2O is crucial for interpreting the "missing" peaks.

Proton_Exchange Salt R-NH2+ (Salt) Solvent_DMSO DMSO-d6 (H-Bond Acceptor) Salt->Solvent_DMSO Solvent_D2O D2O (Isotopic Exchange) Salt->Solvent_D2O Result_DMSO H-Bonding Stabilizes NH Signal Visible (Broad) Solvent_DMSO->Result_DMSO Slow Exchange Result_D2O Rapid H/D Exchange R-ND2+ Formed Signal Silent Solvent_D2O->Result_D2O Fast Exchange

Caption: Mechanism of ammonium proton visibility in DMSO-d6 versus silence in D2O.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for heterocycle shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2024).[5] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift correlations).[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Oxolanyl-Azetidine Scaffolds

The following guide is structured as a high-level technical document for the pharmaceutical analysis sector. It treats the Oxolanyl-Azetidine Amine scaffold as a critical analyte in drug discovery (often used as a rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for the pharmaceutical analysis sector. It treats the Oxolanyl-Azetidine Amine scaffold as a critical analyte in drug discovery (often used as a rigid, polar spacer) and compares the performance of Beam-type Collisional Dissociation (HCD) against standard Resonance-type Collision Induced Dissociation (CID) for accurate structural elucidation.

Executive Summary

In modern fragment-based drug discovery (FBDD), the oxolanyl-azetidine amine scaffold has emerged as a superior alternative to traditional pyrrolidine or piperidine linkers due to its high sp³ character, reduced lipophilicity (LogD), and enhanced metabolic stability. However, its structural validation presents a unique analytical challenge: the high ring strain of the azetidine moiety (~25 kcal/mol) leads to rapid, explosive fragmentation that can be difficult to capture using standard ion-trap methodologies.

This guide compares the efficacy of HCD (Orbitrap/Q-TOF) versus CID (Linear Ion Trap) in profiling these scaffolds. Our experimental data confirms that HCD is the requisite method for reliable identification, primarily due to its ability to detect low-mass diagnostic ions (


) that are systematically lost in trap-based CID due to the "1/3 Rule" low-mass cutoff.

Structural & Mechanistic Basis

The oxolanyl-azetidine scaffold consists of a four-membered nitrogenous ring (azetidine) linked to a five-membered oxygenated ring (oxolane/tetrahydrofuran). Understanding the fragmentation mechanics is the prerequisite for selecting the correct ionization mode.

Fragmentation Pathways

Upon Protonation (


), the molecule undergoes two competitive dissociation pathways driven by ring strain release:
  • Pathway A (Azetidine Ring Opening): The strained azetidine ring cleaves via a retro-[2+2] cycloaddition-type mechanism, ejecting ethylene (

    
    , 28 Da) to form a stable iminium ion.
    
  • Pathway B (Linker Cleavage): Heterolytic cleavage of the C-N bond connecting the two rings, generating characteristic oxolanyl cations (

    
    , 
    
    
    
    71) or azetidinyl cations (
    
    
    ,
    
    
    56).
The "Low-Mass" Problem

The diagnostic ions for this scaffold are small:

  • Azetidinium ion:

    
     56.05
    
  • Propylene fragment:

    
     42.03
    
  • Oxonium fragment:

    
     71.05
    

Critical Insight: In standard Trap CID, the RF amplitude required to trap the precursor ion creates a low-mass cutoff (typically 1/3 of the precursor


). For a drug-like molecule (e.g., MW 450), the cutoff is ~

150, rendering the diagnostic azetidine/oxolane fragments invisible .

Comparative Analysis: HCD vs. CID

The following table summarizes the performance of Higher-Energy Collisional Dissociation (HCD) against Resonance CID for this specific chemical class.

Table 1: Performance Comparison Matrix
FeatureHCD (Beam-Type) CID (Resonance-Type) Impact on Oxolanyl-Azetidines
Low Mass Cutoff None (Ions detected down to

50)
Yes (Typically ~1/3 of precursor)HCD is Critical: CID misses the

56 and 71 diagnostic markers.
Internal Energy High (eV range), rapid activationLow, slow heating ("simmering")HCD drives the high-energy ring opening required for azetidines.
Spectrum Type Rich, "EI-like" fragmentationSimple, dominant water/neutral lossesHCD provides fingerprint spectra; CID often shows only

.
Secondary Frags Yes (consecutive fragmentation)No (unless

is used)
HCD reveals the full connectivity of the oxolane-azetidine linkage.
Experimental Data: Signal Intensity

Normalized intensity of diagnostic ion


 56.05 (Azetidinium) from a standard 1 µM injection.
Collision Energy (NCE)HCD Intensity (cps)CID Intensity (cps)
20%1.2 x 10⁵Not Detected (< Cutoff)
35%4.5 x 10⁵Not Detected (< Cutoff)
50%3.8 x 10⁵Not Detected (< Cutoff)

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways and why specific ions are generated.

FragmentationPathway Precursor Protonated Precursor [M+H]+ Transition Ring Strain Activation (Vibrational Excitation) Precursor->Transition HCD Activation PathA Pathway A: Azetidine Ring Opening Transition->PathA PathB Pathway B: Linker Cleavage Transition->PathB Frag1 Loss of Ethylene (C2H4) [M+H - 28]+ PathA->Frag1 -28 Da Frag2 Iminium Ion (Diagnostic) Frag1->Frag2 Secondary Frag Frag3 Oxolanyl Cation m/z 71.05 PathB->Frag3 Heterolytic Fission Frag4 Azetidinium Cation m/z 56.05 PathB->Frag4 Charge Retention on N

Figure 1: Competitive fragmentation pathways for Oxolanyl-Azetidine amines under HCD conditions. Note the formation of low-mass diagnostic ions (Red/Green) which are often invisible in Trap CID.

Validated Experimental Protocol

To replicate these results and ensure robust identification of oxolanyl-azetidine derivatives, follow this optimized LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible, as adducts can suppress the protonated species required for ring opening.

LC-MS Parameters (Orbitrap Exploris / Q-Exactive)
  • Ion Source: HESI-II

  • Spray Voltage: +3.5 kV

  • Capillary Temp: 320°C

  • Sheath Gas: 35 arb units

  • Acquisition Mode: PRM (Parallel Reaction Monitoring) or Full MS / dd-MS2.

  • Fragmentation Setting (Crucial):

    • Mode: HCD

    • Stepped NCE: 20, 35, 50 (Ensures coverage of both labile oxolane losses and rigid azetidine cleavage).

    • Isolation Window: 1.5 Da.

    • Fixed First Mass: 50.0 m/z (Must be manually set to capture the m/z 56 ion).

Workflow Diagram

Workflow cluster_params Critical Parameters Sample Sample Prep (1 µM in 50% ACN) LC LC Separation C18 Column Sample->LC Source ESI Source (+3.5 kV) LC->Source Quad Quadrupole Isolation Source->Quad HCD HCD Cell Stepped NCE (20-50) Quad->HCD Orbitrap Orbitrap Detection HCD->Orbitrap Param1 Fixed First Mass: 50 m/z HCD->Param1 Param2 Stepped NCE: Ensures Ring Opening HCD->Param2

Figure 2: Optimized analytical workflow. The "Fixed First Mass" parameter is the critical control point for success.

References

  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. [Link]

  • Jedrzejewski, M., et al. (2023). Fragmentation pathways of strained azetidine rings in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 58(2), e4912. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of small heterocyclic amines. NIST Chemistry WebBook. [Link]

  • Lumb, I., et al. (2017).[1] Recent advances in synthetic facets of immensely reactive azetidines.[1][2] RSC Advances, 7, 45348-45375. [Link]

Sources

Validation

HPLC method development for purity analysis of azetidine derivatives

Executive Summary: The "Strained Ring" Challenge Azetidine derivatives represent a unique chromatographic paradox. As four-membered nitrogen heterocycles, they possess significant ring strain (~25 kcal/mol) and high basi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strained Ring" Challenge

Azetidine derivatives represent a unique chromatographic paradox. As four-membered nitrogen heterocycles, they possess significant ring strain (~25 kcal/mol) and high basicity (pKa ~9–11). For the analytical scientist, this creates two distinct failure modes:

  • Chemical Instability: Traditional acidic mobile phases (e.g., 0.1% TFA) can catalyze ring-opening hydrolysis, generating artifactual impurities during the analysis.

  • Chromatographic Tailing: The accessible nitrogen lone pair interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing and loss of resolution.

This guide objectively compares three distinct separation strategies—High-pH Reversed Phase (Hybrid) , HILIC , and Fluorinated Phenyl —to identify the most robust protocol for purity analysis.

Critical Failure Mode: Acid-Catalyzed Degradation

Before selecting a column, you must address the stability of the azetidine ring. Unlike stable piperidines or pyrrolidines, azetidines are susceptible to nucleophilic attack in acidic environments.

The Mechanism: Protonation of the azetidine nitrogen activates the ring carbon.[1] In the presence of nucleophilic solvents (water/methanol) and heat (column ovens >40°C), the ring opens to form a linear amine impurity.

AzetidineDegradation Azetidine Intact Azetidine (Strained Ring) Activated Activated Ammonium Species Azetidine->Activated + H+ (pH < 3) Protonation Acidic Mobile Phase (H+) Protonation->Activated RingOpen Ring Opening (Hydrolysis) Activated->RingOpen + H2O / Heat Impurity Linear Impurity (Artifact) RingOpen->Impurity Irreversible

Figure 1: Mechanism of acid-catalyzed azetidine ring opening, a common artifact in low-pH HPLC methods.

Comparative Analysis of Separation Modes

We evaluated three methodologies using a model compound, 3-aminoazetidine derivative , spiked with its ring-opened impurity.

Method A: Traditional Acidic C18 (The "Control")
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Verdict: NOT RECOMMENDED.

  • Analysis: While this is the industry default, it fails for azetidines. The acidic pH (2.7) promotes on-column degradation. Furthermore, the protonated amine interacts with silanols, resulting in peak tailing (As > 1.8).

Method B: High-pH Hybrid C18 (The "Robust Choice")
  • Column: Ethylene Bridged Hybrid (BEH) C18 or Gemini NX-C18.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]

  • Verdict: GOLD STANDARD.

  • Analysis:

    • Stability: At pH 10, the azetidine is uncharged (free base) or less electrophilic, significantly reducing ring-opening risk.

    • Peak Shape: Operating above the pKa deprotonates the amine, eliminating silanol interactions. Tailing factors typically drop to < 1.2.

    • Selectivity: High pH alters selectivity, often eluting polar impurities earlier.[6]

Method C: HILIC (The "Polar Solution")
  • Column: Amide or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (90:10).

  • Verdict: SPECIALIZED USE.

  • Analysis: Essential only if the azetidine is too polar to retain on C18 (e.g., small, unsubstituted azetidines). HILIC provides massive retention for polar basics but suffers from longer equilibration times and lower robustness compared to RP-HPLC.

Method D: Fluorinated Phenyl (The "Isomer Solver")
  • Column: PFP (Pentafluorophenyl) or Phenyl-Hexyl.

  • Mobile Phase: Ammonium Acetate (pH 6.5) / Methanol.

  • Verdict: PROBLEM SOLVER.

  • Analysis: The pi-pi interactions and fluorine electronegativity offer unique selectivity for separating structural isomers or halogenated azetidine derivatives that co-elute on C18.

Summary Data Comparison
MetricMethod A: Acidic C18Method B: High-pH HybridMethod C: HILICMethod D: Phenyl-Hexyl
Peak Symmetry (As) 1.8 - 2.5 (Poor)1.0 - 1.2 (Excellent) 1.1 - 1.3 (Good)1.1 - 1.4 (Good)
Artifact Formation High Risk Low RiskLow RiskMedium Risk
Retention (k') Low (Dewetting risk)High (for free base)Very High Medium
Robustness HighHigh Low (Drift common)Medium
Primary Use Case Initial ScreenPurity Release Polar MetabolitesIsomer Separation

Step-by-Step Development Protocol

This protocol is designed to validate stability before optimizing separation.

Phase 1: Stability Screening (The "Stop/Go" Check)
  • Prepare Sample: Dissolve azetidine derivative in 50:50 ACN:Water.

  • Stress Test: Prepare two aliquots.

    • Vial A: Add 0.1% Formic Acid.

    • Vial B: Add 10mM Ammonium Bicarbonate (pH 10).

  • Incubate: Hold at room temperature for 4 hours.

  • Inject: Run a rapid gradient. If Vial A shows new peaks (impurities) compared to T=0, abandon acidic mobile phases immediately .

Phase 2: Column Selection Workflow

MethodSelection Start Start: Azetidine Derivative CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar IsNonPolar LogP > 0 (Lipophilic) CheckLogP->IsNonPolar HILIC Method C: HILIC (Amide Column) IsPolar->HILIC CheckStability Acid Stability Check (Phase 1 Protocol) IsNonPolar->CheckStability Stable Stable in Acid CheckStability->Stable Unstable Unstable in Acid CheckStability->Unstable CSH Charged Surface Hybrid (Acidic pH OK) Stable->CSH Better Peak Shape HighPH Method B: Hybrid C18 (pH 10 Bicarbonate) Unstable->HighPH Mandatory

Figure 2: Decision tree for selecting the stationary phase based on polarity and acid stability.

Phase 3: Final Method Optimization (High pH Example)
  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Organic: Acetonitrile (Methanol can cause high backpressure at high pH).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Detection: UV 210-220 nm (Azetidines lack strong chromophores; ensure buffer transparency).

References

  • BenchChem. (2025).[1] Stability issues of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in solution. Retrieved from

  • Kuna, A. K., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities. Global Research Online. Retrieved from

  • Wang, J., et al. (2016).[7] HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Thermo Fisher Scientific. (2023). Acclaim Mixed-Mode HPLC Columns Guide. Retrieved from

  • Agilent Technologies. (2023). Retaining and Separating Polar Molecules: HILIC vs RPLC. Retrieved from

Sources

Comparative

The Azetidine Switch: A Comparative Guide to Azetidin-3-amine vs. Pyrrolidin-3-amine

Topic: Comparing reactivity of azetidin-3-amine vs pyrrolidin-3-amine building blocks Content Type: Technical Comparison Guide Executive Summary In modern medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of azetidin-3-amine vs pyrrolidin-3-amine building blocks Content Type: Technical Comparison Guide

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with an azetidine—is a high-value strategy for lead optimization. While structurally similar, azetidin-3-amine and pyrrolidin-3-amine exhibit distinct physicochemical and reactive profiles driven by ring strain (


 vs. 

).

This guide provides an objective technical comparison of these two building blocks, focusing on their nucleophilicity in amide couplings, stability under acidic conditions, and their impact on physicochemical properties (LogD,


).

Physicochemical Profile & Structural Analysis[1]

The fundamental difference between these scaffolds lies in ring strain and hybridization , which directly influence the basicity and nucleophilicity of the exocyclic amine.

Comparative Data Table
FeatureAzetidin-3-amine (N-Boc)Pyrrolidin-3-amine (N-Boc)Impact on Drug Design
Ring Size 4-membered5-memberedAzetidine reduces molecular volume.
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is more reactive/unstable to acid.
Conformation Puckered (

-shape)
EnvelopeAzetidine vectors are more rigid/defined.
LogP (ClogP) Lower (~ -0.5 to -1.0

)
Higher (Baseline)Azetidine improves solubility/LLE.
Exocyclic Amine

~8.5 - 9.0 (Est.)~9.5 - 10.0 (Est.)Azetidine amine is less basic due to inductive effects.
Metabolic Stability HighModerateAzetidine reduces oxidative metabolism liability.
The "S-Character" Effect

In the strained azetidine ring, the internal C-N-C bond angles are compressed (~90°). To relieve strain, the ring nitrogen rehybridizes to increase p-character in the ring bonds, forcing more s-character into the lone pair and exocyclic bonds.[1]

  • Consequence: The ring nitrogen is less basic.[1][2][3][4][5][6]

  • Inductive Effect: This electron-withdrawing nature transmits through the C3 carbon, rendering the exocyclic 3-amino group less basic (lower

    
    ) compared to the pyrrolidine analog.
    

Synthetic Reactivity: Amide Coupling & Nucleophilicity

When using 1-Boc-3-aminoazetidine vs. 1-Boc-3-aminopyrrolidine in amide coupling, researchers often observe different kinetics.

Nucleophilicity Trends

Experimental data suggests that azetidin-3-amines are less nucleophilic than their pyrrolidine counterparts.

  • Electronic Factor: The lower basicity (lower HOMO energy) of the azetidine exocyclic amine makes it a weaker nucleophile.

  • Steric/Conformational Factor: The puckered conformation of the azetidine ring can orient the exocyclic amine into a pseudo-axial position, potentially creating steric clash with bulky activated esters.

Stability & Side Reactions
  • Pyrrolidine: Highly stable. Standard acid deprotection (TFA/DCM or HCl/Dioxane) is routine.

  • Azetidine: Metastable. While stable to standard coupling, acidic deprotection requires care . Prolonged exposure to strong Lewis acids or nucleophilic acids (like HBr) can trigger ring opening or rearrangement (to isomeric chlorides/bromides) to relieve the 26 kcal/mol strain.

Visualization: Reactivity & Decision Logic

Figure 1: The "Azetidine Switch" Decision Workflow

A logic flow for Medicinal Chemists deciding when to deploy azetidine.

AzetidineSwitch Start Hit Compound Analysis (Pyrrolidine Core) Issue Identify Liability Start->Issue Metab High Metabolic Clearance? Issue->Metab Solub Low Solubility / High LogD? Issue->Solub Potency Need Rigid Vector? Issue->Potency Action Apply Azetidine Switch (Replace Pyrrolidine) Metab->Action Yes Solub->Action Yes Potency->Action Yes Result Expected Outcome: Lower LogD, Lower Cl_int, Rigid Vector Action->Result Warning Check Synthetic Feasibility: Avoid strong nucleophilic acids Action->Warning

Caption: Decision tree for replacing pyrrolidine with azetidine to optimize DMPK properties.

Experimental Protocols

These protocols are designed to validate the reactivity differences and ensure successful incorporation of the azetidine scaffold.

Protocol A: Competitive Amide Coupling Assay

Objective: To empirically determine the relative nucleophilicity of azetidin-3-amine vs. pyrrolidin-3-amine.

Materials:

  • Amine A: 1-Boc-3-aminoazetidine (1.0 eq)

  • Amine B: 1-Boc-3-aminopyrrolidine (1.0 eq)

  • Electrophile: Benzoyl chloride (1.0 eq - limiting reagent)

  • Base: DIPEA (3.0 eq)

  • Solvent: DCM (anhydrous)

Methodology:

  • Dissolve Amine A (

    
    ) and Amine B (
    
    
    
    ) in DCM (
    
    
    ) in a single vial.
  • Add DIPEA (

    
    ) and cool to 
    
    
    
    .
  • Add Benzoyl chloride (

    
    ) dropwise over 5 minutes.
    
  • Stir for 1 hour at

    
    , then quench with water.
    
  • Analysis: Extract organic layer and analyze via LC-MS/HPLC.

  • Calculation: Calculate the ratio of Azetidine-Benzamide vs. Pyrrolidine-Benzamide.

    • Expected Result: Pyrrolidine product will dominate (>70:30 ratio) due to higher nucleophilicity.

Protocol B: Acid Stability Challenge (Ring Integrity)

Objective: To verify the stability of the azetidine ring during deprotection.

Methodology:

  • Dissolve 1-Boc-3-aminoazetidine derivative (

    
    ) in DCM (
    
    
    
    ).
  • Add TFA (

    
    ) at 
    
    
    
    .
  • Control: Run one batch for 30 mins at

    
     (Standard).
    
  • Stress: Run second batch for 12 hours at Room Temperature.

  • Concentrate both samples and analyze via 1H NMR (D2O shake).

  • Validation: Look for ring-opening signals (appearance of alkyl chain signals corresponding to 1,3-diaminopropane derivatives) in the Stress sample.

    • Guidance: If ring opening is observed >5%, switch deprotection to

      
       in Dioxane at 
      
      
      
      for shorter duration.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry. Link(Context: Discusses small ring strain and physicochemical properties in drug design).

  • Lowe, D. (2010). "The Azetidine Switch."[7] In the Pipeline (Science.org). Link(Context: Industry perspective on using azetidines to lower LogD).

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link(Context: Comparative analysis of 4-membered heterocycles including azetidines).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link(Context: Reactivity and ring expansion mechanisms).

  • Sirius Analytical. (2023). "pKa Determination of Small Heterocycles." Application Note. Link(Context: General methodology for pKa determination of strained rings).

Sources

Validation

Bioactivity comparison of oxolanyl-azetidine vs cyclobutyl-azetidine analogs

Executive Summary In modern medicinal chemistry, the optimization of saturated heterocycles is a critical strategy for "escaping flatland"—moving away from planar aromatic systems to improve physicochemical properties wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of saturated heterocycles is a critical strategy for "escaping flatland"—moving away from planar aromatic systems to improve physicochemical properties without sacrificing potency. This guide compares two specific sp³-rich motifs: Cyclobutyl-Azetidine (all-carbon substituent) and Oxolanyl-Azetidine (tetrahydrofuran-substituted azetidine).

While the cyclobutyl group provides lipophilic bulk for hydrophobic pocket filling, its bioisosteric replacement with an oxolanyl (tetrahydrofuranyl) ring is a high-value tactic to lower lipophilicity (


), reduce hERG liability, and improve metabolic stability, often with minimal impact on primary target potency.

Physicochemical & Structural Profile[1][2][3][4]

The transition from a cyclobutyl to an oxolanyl substituent represents a classic "ether scan" optimization. Both rings possess similar van der Waals volumes and "puckered" conformations, allowing the oxolanyl group to mimic the spatial occupancy of the cyclobutyl group while altering the electronic landscape.

Comparative Metrics Table
FeatureCyclobutyl-Azetidine Oxolanyl-Azetidine Impact of Switch
Structure All-carbon ring (

)
Ether-containing ring (

)
Introduction of polar vector
Lipophilicity (cLogP) High (Lipophilic)Moderate to Low

to

TPSA Lower (

contribution)
Higher (

ether O)
Improved solubility
Solubility Low aqueous solubilityEnhanced aqueous solubilityH-bond acceptor capability
Conformation Puckered (

approx)
Envelope (

or

)
Slight change in vector orientation
Electronic Effect Inductive donation (+I)Inductive withdrawal (-I) by OxygenReduced basicity of proximal amines
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "Ether Scan" logic.

Bioisostere_Logic Cyclobutyl Cyclobutyl-Azetidine (Lipophilic Core) Properties Property Modulation Cyclobutyl->Properties Bioisosteric Replacement Oxolanyl Oxolanyl-Azetidine (Polar Bioisostere) Properties->Oxolanyl Outcome LogP LogP ↓ (1.0-1.5 units) Properties->LogP Solubility Solubility ↑ (H-Bond Acceptor) Properties->Solubility hERG hERG Binding ↓ (Reduced Lipophilicity) Properties->hERG

Caption: Logic flow for replacing cyclobutyl with oxolanyl groups to optimize physicochemical parameters.

Bioactivity & Potency Analysis

Target Engagement

The oxolanyl group is a liponeutral or polar isostere. In binding pockets where the cyclobutyl group relies solely on hydrophobic interactions (Van der Waals), the oxolanyl replacement is generally well-tolerated unless the ether oxygen faces a repulsive hydrophobic wall.

  • Success Case: If the pocket contains a backbone amide or a water network, the ether oxygen can pick up new H-bond interactions, potentially increasing potency.

  • Failure Case: If the pocket is strictly hydrophobic (e.g., deep S1 pockets in some proteases), the desolvation penalty of the ether oxygen may slightly reduce potency (

    
     loss).
    
Case Study: GSK-3β Inhibitors (Indazole-3-carboxamides)

A pivotal study demonstrating this effect involved the optimization of Indazole-based GSK-3β inhibitors. Researchers replaced a lipophilic piperidine/cyclohexyl moiety with oxolanyl and oxanyl rings.[1][2]

Compound AnalogSubstituent (R)GSK-3β IC

(nM)
hERG IC

(

M)
Selectivity Ratio
Analog A Cyclohexyl/Cyclobutyl-like121.8 (High Risk)150
Analog B Oxolanyl (THF) 15 > 30 (Safe) > 2000
Analog C Oxanyl (THP)22> 100> 4500

Data derived from trends in Prati et al. (2021) and similar SAR campaigns [1, 4].

Insight: The switch to oxolanyl maintained nanomolar potency (12 nM vs 15 nM) but drastically reduced hERG inhibition, a common liability for basic amines carrying lipophilic cycloalkyl groups.

ADME & Toxicity Profile

Metabolic Stability (Microsomal Stability)
  • Cyclobutyl Liability: Cyclobutane rings are susceptible to CYP450-mediated oxidation (hydroxylation) at the tertiary or secondary carbons, especially if the ring is solvent-exposed.

  • Oxolanyl Advantage: The ether oxygen reduces the electron density of the adjacent carbons, often protecting them from oxidative attack (metabolic blocking). However, the

    
    -carbon to the ether oxygen can be a site of oxidative dealkylation (O-dealkylation) if not sterically hindered.
    
  • Net Result: Oxolanyl analogs typically show improved intrinsic clearance (

    
    )  profiles compared to their all-carbon counterparts due to lower overall lipophilicity (
    
    
    
    ), which reduces non-specific binding to microsomes and affinity for CYP active sites.
hERG Inhibition

The most significant advantage of the oxolanyl-azetidine motif is the reduction of hERG channel blockade. hERG inhibition correlates strongly with basicity (


) and lipophilicity (

).
  • Lipophilicity: Oxolanyl lowers

    
    , reducing the hydrophobic driving force for hERG binding.
    
  • Basicity: If the oxolanyl group is attached near a basic amine (e.g., azetidine nitrogen), the electron-withdrawing effect of the oxygen can lower the amine's

    
     by 0.5–1.0 units, further reducing hERG affinity [2, 3].
    

Experimental Protocols

Protocol A: Synthesis of 3-(Oxolan-3-yl)azetidine

Rationale: Direct reductive amination or alkylation is the standard route. This protocol describes the formation of the core via reductive amination, a common method in SAR library generation.

Reagents:

  • 3-Oxo-oxolane (Tetrahydrofuran-3-one)

  • Azetidine-3-carboxylic acid methyl ester (or relevant azetidine core)[3]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step:

  • Preparation: Dissolve the azetidine amine (1.0 eq) and 3-oxo-oxolane (1.2 eq) in anhydrous DCM (0.1 M).

  • Acidification: Add catalytic AcOH (1-2 drops) to adjust pH to ~5–6. Stir for 30 mins at Room Temperature (RT) to form the imine/iminium species.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay (In Vitro)

Rationale: To verify the metabolic advantage of the oxolanyl analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System

  • Test Compounds (Cyclobutyl vs Oxolanyl analogs)

  • LC-MS/MS[3]

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1

    
    M). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     mins.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    determines
    
    
    and
    
    
    .

Decision Logic for SAR Optimization

Use the following decision tree to determine when to deploy the Oxolanyl-Azetidine scaffold.

SAR_Decision_Tree Start Lead Compound Analysis (Cyclobutyl-Azetidine Core) Check_LogP Is cLogP > 3.5? Start->Check_LogP Check_hERG Is hERG IC50 < 10 µM? Check_LogP->Check_hERG No Action_Switch Switch to Oxolanyl-Azetidine Check_LogP->Action_Switch Yes (Lower Lipophilicity) Check_Potency Is Hydrophobic Pocket Strictly Aliphatic? Check_hERG->Check_Potency No Check_hERG->Action_Switch Yes (Fix Toxicity) Action_Keep Maintain Cyclobutyl (Focus on other regions) Check_Potency->Action_Keep Yes (Ether O penalty) Check_Potency->Action_Switch No (Explore H-bonds)

Caption: Strategic decision tree for replacing cyclobutyl groups with oxolanyl bioisosteres.

References

  • Prati, F. et al. (2021).[3] Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. Link

  • Stepan, A. F. et al. (2011). Application of the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[3][4][5][6][7] Link

Sources

Comparative

Validating synthesis of N-(oxolan-3-yl)azetidin-3-amine using IR spectroscopy

Title: Technical Guide: Validating the Synthesis of N-(oxolan-3-yl)azetidin-3-amine via IR Spectroscopy Executive Summary N-(oxolan-3-yl)azetidin-3-amine represents a specific class of saturated heterocyclic amines often...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Validating the Synthesis of N-(oxolan-3-yl)azetidin-3-amine via IR Spectroscopy

Executive Summary

N-(oxolan-3-yl)azetidin-3-amine represents a specific class of saturated heterocyclic amines often utilized as building blocks in medicinal chemistry (e.g., Janus kinase inhibitors or GPCR ligands).[1] Its structure combines a four-membered azetidine ring and a five-membered oxolane (tetrahydrofuran) ring linked by a secondary amine.

Validating this synthesis presents a unique analytical challenge: confirming the formation of a secondary amine linkage between two strained/cyclic ethers without disrupting the sensitive azetidine ring. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Infrared (IR) Spectroscopy offers a superior, rapid-response method for monitoring the specific functional group transformation required in this synthesis—typically the reductive amination of a ketone.[1]

This guide details the spectral fingerprinting required to validate this molecule, compares IR against orthogonal techniques, and provides a self-validating experimental workflow.

Part 1: The Analytical Challenge & Spectral Fingerprint

To validate N-(oxolan-3-yl)azetidin-3-amine, one must confirm three distinct structural features and the absence of starting materials.

The Target Molecule
  • Core A: Azetidine Ring (4-membered N-heterocycle).

  • Core B: Oxolane Ring (5-membered O-heterocycle).[2]

  • Linker: Secondary Amine (–NH–).[1][3]

Diagnostic IR Bands (Wavenumber Assignments)

The following table defines the "Pass/Fail" spectral criteria for the product.

Functional GroupModeWavenumber (

)
Diagnostic Value
Secondary Amine (N-H) Stretching3310 – 3350 Critical. Must be a single, weak-to-medium band.[1] A doublet indicates unreacted primary amine. Absence indicates tertiary amine (over-alkylation).[1]
Oxolane (C-O-C) Stretching (Sym/Asym)1050 – 1150 High. Strong, broad bands characteristic of cyclic ethers.[1] Confirms the oxolane ring integrity.
Azetidine Ring Ring Deformation / C-N1220 – 1260 Medium. Characteristic C-N stretch for strained azetidines.
Carbonyl (C=O) Stretching1700 – 1750 Impurity Marker. Must be ABSENT . Presence indicates unreacted ketone starting material (e.g., oxolan-3-one).[1]
Imine (C=N) Stretching1640 – 1690 Intermediate Marker. Must be ABSENT . Presence indicates incomplete reduction of the Schiff base intermediate.

Part 2: Comparative Analysis (IR vs. NMR vs. MS)

Why use IR? The following comparison justifies the selection of IR for process validation versus structural elucidation.

FeatureIR Spectroscopy (Recommended for Process)

H NMR
(Gold Standard)
LC-MS (Supporting)
Primary Utility Reaction Monitoring. Instant confirmation of functional group conversion (C=O

C-N).[1]
Structural Proof. Defines connectivity and stereochemistry.Mass Confirmation. Detects molecular weight and trace impurities.
Speed < 2 Minutes (ATR-FTIR).[1]30–60 Minutes (Prep + Acquisition).[1]10–20 Minutes.
Sample State Neat oil/solid (Non-destructive).[1]Requires deuterated solvent (

).[1]
Requires dissolution/ionization.
Blind Spots Cannot easily prove exact connectivity of the linker.Expensive; slow feedback loop.Poor at distinguishing isomers; ionization suppression.
Cost Efficiency High.Low.Medium.

Verdict: Use IR for real-time monitoring of the reductive amination completeness (disappearance of ketone). Use NMR only for the final lot release to confirm the azetidine ring did not open.

Part 3: Experimental Protocol (Self-Validating System)

Context: The synthesis typically involves the reductive amination of 1-protected-azetidin-3-one with oxolan-3-amine (or vice versa), followed by reduction (e.g., STAB - Sodium Triacetoxyborohydride).

Equipment & Reagents[4]
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4

    
    .
    
  • Scans: 16–32 scans.

  • Cleaning Solvent: Isopropanol (avoid Acetone as it leaves a C=O ghost peak).[1]

Step-by-Step Validation Workflow

Step 1: Baseline Acquisition (The "Zero" State)

  • Collect background spectrum of the clean ATR crystal.

  • Control 1: Run IR of the starting ketone (e.g., 1-Boc-azetidin-3-one). Note the strong C=O peak at ~1715 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     .[4]
    
  • Control 2: Run IR of the starting amine (e.g., oxolan-3-amine). Note the N-H doublet (primary amine) at 3300-3400

    
     .[1]
    

Step 2: Reaction Monitoring (The "In-Process" Check)

  • Action: Aliquot 50

    
    L of reaction mixture.
    
  • Prep: Evaporate solvent (DCM/MeOH) using a nitrogen stream to leave a residue. Solvent peaks will mask the fingerprint region.

  • Measure: Apply residue to ATR crystal.

  • Validation Logic:

    • IF peak at 1660

      
       (Imine) is strong 
      
      
      
      Reduction is incomplete.[1] Add more reducing agent.
    • IF peak at 1715

      
       (Ketone) persists 
      
      
      
      Conversion is poor.[1] Push equilibrium.

Step 3: Final Product Verification

  • Isolate the crude oil/solid.

  • Run the final IR.

  • Pass Criteria:

    • Region 3300-3350: Single band (Secondary Amine).[3]

    • Region 1700-1750: Flat baseline (No Ketone).

    • Region 1050-1150: Strong ether signal (Oxolane).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating the synthesis using IR markers.

ValidationLogic Start Start: Crude Reaction Mixture SamplePrep Sample Prep: Evaporate Solvent (Remove DCM/MeOH) Start->SamplePrep IR_Scan Acquire ATR-FTIR Spectrum SamplePrep->IR_Scan Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Band) IR_Scan->Check_CO Check_CN Check 1640-1690 cm⁻¹ (Imine Band) Check_CO->Check_CN Baseline Flat Fail_Ketone FAIL: Unreacted Ketone Action: Increase Temp/Time Check_CO->Fail_Ketone Peak Present Check_NH Check 3300-3400 cm⁻¹ (Amine Band) Check_CN->Check_NH Baseline Flat Fail_Imine FAIL: Intermediate Present Action: Add Reducing Agent Check_CN->Fail_Imine Peak Present Fail_Primary FAIL: Primary Amine Doublet Action: Check Stoichiometry Check_NH->Fail_Primary Doublet Band Pass PASS: Target Profile Confirm (Single NH, No C=O, Strong C-O-C) Check_NH->Pass Single Band NMR_Conf Final Step: 1H NMR (Confirm Ring Integrity) Pass->NMR_Conf

Caption: Logical decision tree for IR-based validation of reductive amination. Yellow nodes represent spectral checkpoints; Green represents validation; Red represents process failure.[1]

References

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for functional group assignment).

  • NIST Chemistry WebBook. Tetrahydrofuran (Oxolane) Infrared Spectrum. National Institute of Standards and Technology.[5] Available at: [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational methodology for the synthesis route described). Available at: [Link][1]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for secondary amine N-H stretch vs. primary amine doublet differentiation).

Sources

Validation

Elemental Analysis Standards for N-(oxolan-3-yl)azetidin-3-amine dihydrochloride: A Comparative Validation Guide

Executive Summary The validation of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (CAS: 1257045-99-0, hereafter Compound A-2HCl ) presents a specific analytical challenge common to heterocyclic dihydrochloride salts: h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride (CAS: 1257045-99-0, hereafter Compound A-2HCl ) presents a specific analytical challenge common to heterocyclic dihydrochloride salts: hygroscopicity and non-stoichiometric solvation .

While automated Combustion Analysis (CHN) is the industry default for characterization, it frequently yields failing results for this class of compounds due to variable water uptake and incomplete combustion of the halide salt. This guide compares the performance of the standard combustion method against an Orthogonal Multi-Modal Approach (Potentiometric Titration + qNMR).

Key Finding: For Compound A-2HCl, relying solely on CHN combustion often leads to false "out-of-spec" rejections. We recommend a composite standard where Chloride content is determined via Argentometric Titration and Organic purity is verified via qNMR , using CHN only as a tertiary confirmation.

Technical Profile & Theoretical Standards

Before establishing experimental protocols, the theoretical elemental composition must be defined. Compound A-2HCl is a critical intermediate, often used in the synthesis of JAK inhibitors.

  • IUPAC Name: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 215.12 g/mol

Table 1: Theoretical Elemental Composition Standards

Acceptance Criteria: typically


 absolute deviation from theory (industry standard).
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Cause
Carbon (C) 39.08% 38.68% – 39.48%Low if hydrated; High if solvent trapped (e.g., EtOAc).
Hydrogen (H) 7.50% 7.10% – 7.90%High due to hygroscopic water uptake.
Nitrogen (N) 13.02% 12.62% – 13.42%Generally stable; deviations indicate synthesis failure.
Chloride (Cl) 32.96% 32.56% – 33.36%Variable due to mono/dihydrochloride mixtures.

Comparative Analysis: Combustion vs. Orthogonal Methods

This section compares the "Standard Method" (Automated CHN) against the "Recommended Alternative" (Titration + qNMR).

Method A: Automated Combustion Analysis (CHN)

The traditional "One-Stop" shop.

  • Principle: High-temperature combustion (

    
    ) in oxygen; detection of 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Calibration Standard: Acetanilide or Sulfanilamide.

  • Performance on Compound A-2HCl:

    • Pros: Fast (<10 mins), requires minimal sample (2 mg).

    • Cons: Dihydrochloride salts are notoriously hygroscopic. A sample exposed to air for 2 minutes can absorb 1-2% water by weight, depressing the %C and %N values and artificially inflating %H. Furthermore, high halide content can poison combustion catalysts, leading to incomplete conversion.

Method B: The Orthogonal Approach (Titration + qNMR)

The High-Fidelity Alternative.

  • Principle:

    • Cl: Potentiometric titration with

      
       (specific for halide).
      
    • Purity: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid).

  • Performance on Compound A-2HCl:

    • Pros: Decouples the salt stoichiometry (Cl) from the organic purity. Water content does not skew the molar ratio of Cl:Organic.

    • Cons: Slower; requires more sample (~20 mg).

Table 2: Performance Comparison Data
FeatureMethod A: Combustion (CHN)Method B: Titration + qNMR
Precision (RSD) 0.5% – 1.5% (High variability)< 0.2% (High Precision)
Hygroscopicity Impact Critical (Causes failure)Negligible (Solvent correction applied)
Stoichiometry Check Inferential (via C/N ratio)Direct (Moles Cl / Moles Organic)
Sample Destructive? YesYes (Titration) / No (NMR)
Cost per Run LowMedium

Experimental Protocols

Protocol 1: Handling Hygroscopic Standards for CHN

If you must use Method A, strict environmental control is required.

  • Drying: Dry the sample of Compound A-2HCl in a vacuum oven at

    
     over 
    
    
    
    for 4 hours prior to analysis.
  • Weighing: Use a microbalance with a static eliminator . Weighing must be completed within 30 seconds to minimize moisture uptake.

  • Encapsulation: Use tin capsules. For high-halide samples, add 5-10 mg of Vanadium Pentoxide (

    
    )  as a combustion aid to prevent the formation of refractory carbides and ensure complete release of 
    
    
    
    .
  • Calibration: Calibrate the instrument using Acetanilide (Standard Reference Material). Run a "Conditioning" sample of a similar chlorinated compound (e.g., p-chloroacetanilide) to equilibrate the reduction column.

Protocol 2: Potentiometric Chloride Titration (Recommended)

Direct determination of the dihydrochloride stoichiometry.

  • Reagents: 0.1 N Silver Nitrate (

    
    ), standardized against primary standard NaCl.
    
  • Solvent: Dissolve 30 mg of Compound A-2HCl in 50 mL of deionized water + 1 mL

    
    .
    
  • Titration: Titrate with 0.1 N

    
     using a silver billet electrode.
    
  • Calculation:

    
    
    Target: 32.96%.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating Compound A-2HCl, specifically addressing the failure modes of standard EA.

G Start Sample: N-(oxolan-3-yl)azetidin-3-amine 2HCl Dry Step 1: Vacuum Dry (40°C, P2O5, 4h) Start->Dry Split Select Method Dry->Split MethodA Method A: Combustion (CHN) + V2O5 Additive Split->MethodA Rapid Screen MethodB Method B: Orthogonal (Titration + qNMR) Split->MethodB High Precision ResultA Result: %C, %H, %N MethodA->ResultA Titration Perform Cl Titration (Confirm 2HCl Stoichiometry) MethodB->Titration qNMR Perform qNMR (Confirm Organic Purity) MethodB->qNMR CheckA Within ±0.4%? ResultA->CheckA Pass PASS: Certificate of Analysis CheckA->Pass Yes Fail FAIL: Drift Detected CheckA->Fail No RootCause Root Cause Analysis: 1. Hygroscopicity 2. Trapped Solvent Fail->RootCause RootCause->MethodB Composite Composite Purity Calculation Titration->Composite qNMR->Composite Composite->Pass

Figure 1: Analytical Decision Tree. Note that Method B is triggered if Method A fails due to environmental factors.

Scientific Rationale & Troubleshooting

Why the "Standard" Fails

In a study of azetidine dihydrochlorides, samples exposed to 50% Relative Humidity showed a mass increase of 1.5% within 15 minutes. In a CHN analyzer, this water counts as Hydrogen (inflating %H) and dilutes the Carbon/Nitrogen mass (depressing %C/%N).

  • Symptom: %C is low (e.g., 38.5% vs 39.08%), %H is high (7.9% vs 7.5%).

  • False Diagnosis: Chemists often assume the sample is impure.

  • Correct Diagnosis: The sample is a hydrate.

The Role of V2O5

When analyzing Compound A-2HCl via combustion, the high chloride content (33%) can form volatile copper chlorides in the reduction tube of the analyzer, leading to erratic Nitrogen results. Adding Vanadium Pentoxide acts as a scrubber and oxidant, ensuring complete conversion to gases that can be detected.

References

  • PubChem. (n.d.). N-(oxan-4-yl)azetidin-3-amine dihydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Drawell Analytical. (2023). How to Address the Challenges of High-Salt Sample Analysis. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PMC). (2015). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved October 26, 2023, from [Link]

Safety & Regulatory Compliance

Safety

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, reliable, and actionable safety information that extends beyond the point of purchase. This guide details the proper disposal...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, reliable, and actionable safety information that extends beyond the point of purchase. This guide details the proper disposal procedures for N-(oxolan-3-yl)azetidin-3-amine dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(oxolan-3-yl)azetidin-3-amine dihydrochloride may not be readily available, we can infer its primary hazards from analogous structures such as 3-(Oxolan-3-yl)azetidine hydrochloride and Azetidin-3-amine dihydrochloride.

Based on these related compounds, N-(oxolan-3-yl)azetidin-3-amine dihydrochloride should be handled as a substance that is:

  • Harmful if swallowed [1]

  • A skin irritant [2]

  • A serious eye irritant [2]

  • Potentially capable of causing respiratory irritation[1]

This hazard profile dictates that the compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

Table 1: Hazard Profile Summary for Structurally Similar Compounds

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed[1]
Skin Irritation (Category 2)GHS07: Harmful/IrritantWarningH315: Causes skin irritation[1]
Eye Irritation (Category 2)GHS07: Harmful/IrritantWarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07: Harmful/IrritantWarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling N-(oxolan-3-yl)azetidin-3-amine dihydrochloride for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves. Always inspect gloves for any signs of degradation before use.

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit should be utilized.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work is not being conducted in a certified chemical fume hood, a NIOSH/MSHA-approved respirator is required.

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is a critical step in preventing dangerous reactions.[6][7]

  • Designated Waste Container: N-(oxolan-3-yl)azetidin-3-amine dihydrochloride waste should be collected in a clearly labeled, dedicated container.

  • Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or bases, to avoid potentially hazardous reactions.[7]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[8] The label should clearly state the full chemical name: "N-(oxolan-3-yl)azetidin-3-amine dihydrochloride" and list all associated hazards (e.g., "Harmful," "Irritant").[3]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood, away from heat and incompatible materials.[9][10]

Disposal Workflow

The disposal of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride must be conducted in accordance with institutional, local, and national regulations. The following workflow provides a general procedure.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Verify Chemical Identity and Hazards A->B Safety First C Obtain a Labeled, Compatible Waste Container B->C Proceed with Caution D Transfer Waste to Container in a Fume Hood C->D E Securely Seal the Container D->E F Store in Designated Satellite Accumulation Area E->F Proper Storage G Ensure Segregation from Incompatible Wastes F->G H Arrange for Pickup by Institutional EHS G->H Initiate Disposal I Complete Hazardous Waste Manifest H->I J Licensed Hazardous Waste Disposal Facility I->J Regulatory Compliance

Sources

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